molecular formula C18H19Cl2NO4 B8135520 Felodipine-d5

Felodipine-d5

Cat. No.: B8135520
M. Wt: 389.3 g/mol
InChI Key: RZTAMFZIAATZDJ-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felodipine-d5 is a useful research compound. Its molecular formula is C18H19Cl2NO4 and its molecular weight is 389.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-RPIBLTHZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Felodipine-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Felodipine-d5. It is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Introduction

This compound is the deuterium-labeled analogue of Felodipine, a potent vasoselective calcium channel antagonist belonging to the dihydropyridine class.[1] Felodipine is widely used in the management of hypertension and stable angina.[2][3][4] The incorporation of five deuterium atoms into the ethyl group of the felodipine molecule makes this compound an ideal internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, to determine the pharmacokinetic profile of felodipine in biological matrices.[5] Its use as a tracer is crucial during the drug development process.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to felodipine, with the exception of the five hydrogen atoms on the ethyl ester group being replaced by deuterium.

Chemical Name: 3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC18H14D5Cl2NO4
Molecular Weight389.3 g/mol
Monoisotopic Mass388.1004972 Da
CAS Number1242281-38-4
AppearanceNot specified
SolubilityInsoluble in water, freely soluble in dichloromethane and ethanol.
XLogP33.9
Topological Polar Surface Area64.6 Ų

Biological Properties and Mechanism of Action

This compound is expected to have a biological activity profile comparable to that of felodipine. However, its primary utility is as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of felodipine.

Felodipine is a calcium channel blocker that exerts its therapeutic effects by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells. This leads to the relaxation of arteriolar smooth muscle, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. Felodipine exhibits high vascular selectivity, with a more pronounced effect on vascular smooth muscle than on cardiac muscle.

The mechanism involves the binding of felodipine to the L-type voltage-gated calcium channels, stabilizing them in their inactive conformation. This prevents the calcium influx that is necessary for muscle contraction.

The following diagram illustrates the signaling pathway of Felodipine's action.

Felodipine_Mechanism cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization Depolarization->Ca_channel opens Calmodulin Calmodulin Ca_influx->Calmodulin binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Felodipine Felodipine Felodipine->Ca_channel blocks

Mechanism of action of Felodipine.
Pharmacokinetics of Felodipine (Parent Compound)

The pharmacokinetic parameters of the non-deuterated parent compound, felodipine, are crucial for understanding the context in which this compound is used.

ParameterValueSource
Bioavailability~15-20%
Time to Peak Plasma Concentration2.5 - 5 hours
Protein Binding>99%
Half-life11 - 16 hours
MetabolismExtensive first-pass metabolism by CYP3A4.
Elimination~70% excreted as metabolites in urine, ~10% in feces.

Experimental Protocols

A. Synthesis of Felodipine

A continuous flow synthesis method for felodipine has been developed, offering an efficient and scalable alternative to traditional batch methods. The synthesis of this compound would follow a similar protocol, substituting deuterated reactants where appropriate.

Objective: To synthesize felodipine via a one-step continuous flow process.

Materials:

  • 2,3-dichlorobenzaldehyde

  • Methyl acetoacetate

  • Ethyl acetoacetate

  • Ammonium acetate

  • Acetic acid

  • Piperidine

  • Isopropanol (solvent)

  • Microreactor platform

Methodology:

  • Solution Preparation:

    • Flask A: Prepare a solution of 2,3-dichlorobenzaldehyde, methyl acetoacetate, acetic acid, and piperidine in isopropanol.

    • Flask B: Prepare a solution of ethyl acetoacetate and ammonium acetate in isopropanol.

  • Continuous Flow Reaction:

    • The solutions from Flask A and Flask B are co-fed into a microreactor using precision pumps at a defined flow rate ratio.

    • The reaction is carried out at an optimized temperature (e.g., 60 °C).

    • The residence time in the microreactor is controlled by the flow rate and reactor volume.

  • Work-up and Purification:

    • The output from the microreactor is collected.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield pure felodipine.

  • Analysis:

    • The purity of the final product is confirmed by High-Performance Liquid Chromatography (HPLC) and its structure verified by spectroscopic methods (e.g., NMR, MS).

The following diagram outlines the experimental workflow for the continuous flow synthesis of felodipine.

Synthesis_Workflow Flask_A Flask A (2,3-dichlorobenzaldehyde, methyl acetoacetate, catalysts) Pumps Precision Pumps Flask_A->Pumps Flask_B Flask B (ethyl acetoacetate, ammonium acetate) Flask_B->Pumps Microreactor Microreactor (60 °C) Pumps->Microreactor Collection Product Collection Microreactor->Collection Purification Purification (Column Chromatography) Collection->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis

Continuous flow synthesis workflow.
B. Bioanalytical Method for Felodipine using this compound

Objective: To quantify the concentration of felodipine in human plasma using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard.

Materials:

  • Human plasma samples

  • Felodipine standard

  • This compound (internal standard)

  • Acetonitrile

  • Water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • HPLC system coupled with a mass spectrometer

Methodology:

  • Sample Preparation:

    • To a known volume of plasma, add a precise amount of this compound solution (internal standard).

    • Perform protein precipitation by adding acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant is further cleaned up using solid-phase extraction (SPE).

    • The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 0.5 mL/min.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both felodipine and this compound.

  • Quantification:

    • A calibration curve is generated by plotting the ratio of the peak area of felodipine to the peak area of this compound against the concentration of the felodipine standards.

    • The concentration of felodipine in the plasma samples is determined from this calibration curve.

Conclusion

This compound is an indispensable tool in the research and development of its parent drug, felodipine. Its use as a stable isotope-labeled internal standard ensures the accuracy and precision of bioanalytical methods required for pharmacokinetic and metabolism studies. A thorough understanding of its properties and the analytical methods in which it is employed is essential for pharmaceutical scientists and researchers in the field.

References

Felodipine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Felodipine-d5, a deuterated analog of the calcium channel blocker Felodipine. This document covers its fundamental properties, its critical role in bioanalytical methodologies, and the pharmacological context of its non-deuterated counterpart.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies of Felodipine due to its similar chemical and physical properties but distinct mass. This ensures accurate quantification of Felodipine in biological matrices.

PropertyValueCitations
CAS Number 1242281-38-4, 1217744-87-0 (for (R)-(+)-Felodipine-d5)[1]
Molecular Formula C₁₈H₁₄D₅Cl₂NO₄
Molecular Weight 389.29 g/mol [1]

Bioanalytical Applications: Experimental Protocol

This compound is an essential tool for the accurate quantification of Felodipine in biological samples, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its deuteration provides a mass shift that allows it to be distinguished from the parent drug while co-eluting, making it an ideal internal standard to correct for variability during sample preparation and analysis.

A typical experimental protocol for the bioanalysis of Felodipine using this compound as an internal standard is outlined below.

Sample Preparation: Liquid-Liquid Extraction
  • Thaw frozen human plasma samples at room temperature.

  • Pipette 0.5 mL of the plasma sample into a 2.0 mL centrifuge tube.

  • Add 500 μL of the internal standard solution (this compound in a suitable solvent, e.g., methanol, at a concentration of 10.0 μg/mL).

  • Add 0.5 mL of a precipitating agent, such as 10% perchloric acid, to deproteinize the sample.

  • Vortex the mixture for 1 minute.

  • Add 1 mL of an extraction solvent mixture (e.g., diethyl ether/hexane, 80/20, v/v).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • HPLC System: Agilent 1100 series or equivalent.

    • Column: Princeton SPHER C18 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of acetonitrile and 2mM ammonium acetate (e.g., 80:20 v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Felodipine: The protonated precursor ion ([M+H]⁺) at m/z 384 is monitored, with a corresponding product ion at m/z 338.

      • This compound (Internal Standard): The protonated precursor ion ([M+H]⁺) at m/z 389 is monitored, with a corresponding product ion.

    • Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

Validation ParameterDescription
Linearity A linear relationship should be established between the peak area ratio (Felodipine/Felodipine-d5) and the concentration of Felodipine over a specified range (e.g., 0.8 - 13 ng/mL).
Accuracy & Precision Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery The extraction efficiency of the analyte and internal standard from the biological matrix.
Matrix Effect The effect of plasma components on the ionization of the analyte and internal standard.
Stability The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Pharmacological Context: Mechanism of Action of Felodipine

Felodipine, the parent compound of this compound, is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[2] This action leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure.[2]

The deuteration of Felodipine to this compound does not alter its fundamental mechanism of action but affects its metabolic rate, making it a reliable internal standard.

Felodipine_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation MLCK_Activation Myosin Light-Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Activates Contraction Muscle Contraction (Vasoconstriction) MLCK_Activation->Contraction Leads to Vasodilation Vasodilation (Reduced Blood Pressure) Felodipine Felodipine Felodipine->Ca_Channel

Mechanism of Action of Felodipine.

Synthesis and Purification

The synthesis of Felodipine typically involves a Hantzsch-type pyridine synthesis. One common industrial method is a two-step process: a Knoevenagel condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate, followed by a cyclization with ethyl 3-aminocrotonate. Purification is often achieved through extraction and recrystallization to yield a high-purity product. The synthesis of this compound would follow a similar pathway, utilizing a deuterated starting material, such as ethyl-d5 3-aminocrotonate.

Felodipine_Synthesis_Workflow Start Starting Materials: - 2,3-Dichlorobenzaldehyde - Methyl Acetoacetate - Ethyl-d5 3-aminocrotonate Reaction Hantzsch Pyridine Synthesis Start->Reaction Crude Crude this compound Reaction->Crude Purification Purification (Extraction & Recrystallization) Crude->Purification Final High-Purity this compound Purification->Final

General Synthesis Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Felodipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Felodipine-d5, a deuterated analog of the calcium channel blocker Felodipine. This stable isotope-labeled compound is a critical tool in pharmacokinetic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

Felodipine is a dihydropyridine calcium antagonist used in the management of hypertension.[1] this compound is a deuterated variant of Felodipine, where five hydrogen atoms on the ethyl ester group have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays, ensuring accuracy and precision in quantifying Felodipine in biological matrices.[2] The synthesis of this compound follows the principles of the Hantzsch dihydropyridine synthesis, a well-established method for creating this class of compounds.

Synthesis of this compound

The synthesis of this compound is achieved through a modified Hantzsch reaction, a one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source.[3][4] To introduce the deuterium label, a deuterated β-ketoester, ethyl acetoacetate-d5, is utilized as a key starting material.

Synthesis Pathway

The logical workflow for the synthesis of this compound is outlined below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 2_3_Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Hantzsch_Reaction Hantzsch Dihydropyridine Synthesis 2_3_Dichlorobenzaldehyde->Hantzsch_Reaction Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Hantzsch_Reaction Ethyl_Acetoacetate_d5 Ethyl Acetoacetate-d5 Ethyl_Acetoacetate_d5->Hantzsch_Reaction Ammonia Ammonia Source (e.g., Ammonium Hydroxide) Ammonia->Hantzsch_Reaction Crude_Product Crude this compound Hantzsch_Reaction->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Synthesis pathway for this compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Hantzsch reaction.[4]

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methyl acetoacetate

  • Ethyl acetoacetate-d5

  • Ammonium hydroxide (25% in water)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add methyl acetoacetate (1 equivalent), ethyl acetoacetate-d5 (1 equivalent), and a catalytic amount of glacial acetic acid.

  • Add ammonium hydroxide (1.2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Characterization_Workflow Synthesized_Product Synthesized this compound MS_Analysis Mass Spectrometry (LC-MS/MS) Synthesized_Product->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2H) Synthesized_Product->NMR_Analysis Purity_Assessment Purity Assessment (HPLC) Synthesized_Product->Purity_Assessment Identity_Confirmation Identity Confirmation MS_Analysis->Identity_Confirmation Isotopic_Enrichment Isotopic Enrichment MS_Analysis->Isotopic_Enrichment NMR_Analysis->Identity_Confirmation Chemical_Purity Chemical Purity Purity_Assessment->Chemical_Purity Final_Characterized_Product Characterized this compound Identity_Confirmation->Final_Characterized_Product Isotopic_Enrichment->Final_Characterized_Product Chemical_Purity->Final_Characterized_Product

Characterization workflow for this compound.
Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the successful incorporation of deuterium atoms and determining the molecular weight of this compound.

Expected Mass Spectrometry Data

ParameterValueReference
Molecular FormulaC₁₈H₁₄D₅Cl₂NO₄N/A
Molecular Weight389.28N/A
[M+H]⁺ (m/z)390.1
Major Fragment Ion (m/z)343.1 (loss of C₂D₅OH)

Note: The m/z values are predicted based on the non-deuterated Felodipine, which has a molecular weight of 384.25 and an [M+H]⁺ of 385.1. The major fragment corresponds to the loss of ethanol.

Experimental Protocol for LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan to determine the parent ion and product ion scan to observe fragmentation.

    • Collision Energy: Optimized to induce fragmentation of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific location of the deuterium labels.

Expected NMR Data

The ¹H NMR spectrum of this compound is expected to be very similar to that of Felodipine, with the notable absence of the signals corresponding to the ethyl ester group (a quartet at ~4.0 ppm and a triplet at ~1.2 ppm). The presence of residual, partially deuterated species may result in significantly attenuated and complex multiplets in these regions. The ¹³C NMR spectrum will also be similar to that of Felodipine, with the signals for the ethyl group carbons appearing as multiplets due to C-D coupling.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
NH~5.8sNH of dihydropyridine ring
H-4~5.0sCH at position 4
Ar-H7.0-7.2mAromatic protons
OCH₃~3.6sMethyl ester protons
CH₃~2.3sMethyl groups at positions 2 and 6
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
C=O~167Ester carbonyls
C-Ar125-148Aromatic carbons
C-2, C-6~145Dihydropyridine ring
C-3, C-5~103Dihydropyridine ring
OCH₃~51Methyl ester carbon
C-4~39CH at position 4
CH₃~19Methyl groups at positions 2 and 6

Note: The chemical shifts are approximate and based on data for non-deuterated Felodipine.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • ²H NMR: (Optional) Acquire a deuterium NMR spectrum to directly observe the deuterium signals.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The modified Hantzsch synthesis provides a reliable route to this valuable internal standard. Comprehensive characterization using mass spectrometry and NMR spectroscopy is paramount to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for use in demanding bioanalytical applications.

References

The Role of Felodipine-d5 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Felodipine-d5 as an internal standard in the quantitative bioanalysis of Felodipine. This document outlines the core principles of its use, detailed experimental protocols, and the rationale behind the selection of a deuterated internal standard for enhancing accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Bioanalytical methods, particularly those employing LC-MS/MS, are susceptible to various sources of variability that can impact the reliability of the results. These variables include inconsistencies in sample preparation, fluctuations in injection volume, and matrix effects that can suppress or enhance the ionization of the analyte.[1]

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[1] An ideal internal standard is a compound that closely mimics the physicochemical properties of the analyte of interest.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis due to their near-identical chemical behavior to the unlabeled analyte.[3]

Felodipine: A Calcium Channel Blocker

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The quantitative analysis of Felodipine in biological fluids, such as plasma, is crucial for pharmacokinetic and bioavailability studies.

This compound: The Ideal Internal Standard

This compound is a stable isotope-labeled version of Felodipine where five hydrogen atoms have been replaced by deuterium atoms. This subtle modification results in a molecule with nearly identical chemical and physical properties to Felodipine, including its extraction recovery, chromatographic retention time, and ionization efficiency. However, this compound is distinguishable from Felodipine by its mass-to-charge ratio (m/z) in a mass spectrometer, allowing for its use as an internal standard.

The primary advantage of using this compound is its ability to co-elute with Felodipine during chromatographic separation. This ensures that both compounds experience the same analytical variations, particularly matrix effects, where endogenous components of the biological sample can interfere with the ionization process. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.

Mechanism of Action as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. A known concentration of this compound is added to each sample, including calibration standards, quality control samples, and unknown study samples, at the earliest stage of sample preparation.

During sample processing (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte (Felodipine) will be mirrored by a proportional loss of the internal standard (this compound). Similarly, during LC-MS/MS analysis, any variation in injection volume or ionization efficiency will affect both molecules to the same extent.

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Felodipine and this compound in multiple reaction monitoring (MRM) mode. The ratio of the peak area of Felodipine to the peak area of this compound is then used to construct a calibration curve and to determine the concentration of Felodipine in the unknown samples. This ratiometric measurement corrects for the aforementioned sources of error, ensuring the integrity of the bioanalytical data.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of Felodipine using this compound as an internal standard.

ParameterFelodipine (Analyte)This compound (Internal Standard)
Molecular Formula C₁₈H₁₉Cl₂NO₄C₁₈H₁₄D₅Cl₂NO₄
Monoisotopic Mass 383.07 g/mol 388.10 g/mol
Precursor Ion ([M+H]⁺) m/z 384.1389.1
Product Ion m/z 338.0343.0
MRM Transition 384.1 → 338.0389.1 → 343.0

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the quantitative analysis of Felodipine in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents
  • Felodipine reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Felodipine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Felodipine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of Felodipine from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Felodipine: 384.1 → 338.0

    • This compound: 389.1 → 343.0

Visualizations

Mass Fragmentation Pathway

G cluster_felodipine Felodipine Fragmentation cluster_felodipine_d5 This compound Fragmentation Felodipine_precursor Felodipine [M+H]⁺ m/z = 384.1 Felodipine_product Product Ion m/z = 338.0 Felodipine_precursor->Felodipine_product - C₂H₅OH Felodipine_d5_precursor This compound [M+H]⁺ m/z = 389.1 Felodipine_d5_product Product Ion m/z = 343.0 Felodipine_d5_precursor->Felodipine_d5_product - C₂H₅OH

Caption: Proposed fragmentation pathway of Felodipine and this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: Bioanalytical workflow for Felodipine quantification.

Principle of Internal Standard Correction

G Analyte Analyte (Felodipine) Response Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) Response IS->Ratio Variability Analytical Variability (e.g., Matrix Effect, Injection Volume) Variability->Analyte Variability->IS Concentration Accurate Concentration Ratio->Concentration

Caption: Correction of analytical variability using an internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Felodipine. Its near-identical physicochemical properties ensure that it effectively tracks and corrects for analytical variability throughout the experimental workflow. This technical guide has provided the foundational principles, a detailed experimental protocol, and visual representations to aid researchers, scientists, and drug development professionals in the successful implementation of this gold-standard approach to quantitative bioanalysis.

References

Deuterated Felodipine for Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Felodipine is a dihydropyridine calcium channel blocker widely used for the management of hypertension.[1] It is characterized by low oral bioavailability (~15%) due to extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This metabolic vulnerability presents an opportunity for optimization through selective deuteration. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly strengthen the chemical bonds at sites of metabolic attack. This phenomenon, known as the kinetic isotope effect (KIE), can slow the rate of enzymatic metabolism, potentially leading to an improved pharmacokinetic profile, such as increased bioavailability, longer half-life, and reduced metabolic variability.[4][5]

This technical guide provides a comprehensive overview of the use of deuterated felodipine in pharmacokinetic studies. While direct comparative in vivo studies of deuterated felodipine as a therapeutic agent versus its non-deuterated counterpart are not extensively available in public literature, this document consolidates the known pharmacokinetics of felodipine, the principles of deuteration, and the established use of deuterated analogs as indispensable tools in bioanalysis. Furthermore, this guide presents a detailed, scientifically-grounded hypothetical experimental framework for a head-to-head pharmacokinetic study, complete with protocols for synthesis, bioanalytical quantification, and study design, to illustrate the practical application of these principles.

Pharmacology and Pharmacokinetics of Felodipine

Felodipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance. Following oral administration, felodipine is rapidly and completely absorbed, but its systemic bioavailability is low and variable.

Key Pharmacokinetic Parameters of Non-Deuterated Felodipine:

ParameterValueReference
Oral Bioavailability ~15%
Time to Peak Plasma Concentration (Tmax) ~2.5 - 5 hours
Elimination Half-Life (t½) ~11 - 16 hours
Volume of Distribution (Vd) ~10 L/kg
Plasma Protein Binding >99%
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)
Primary Metabolite Dehydrofelodipine (inactive)

The Role of Deuteration in Modifying Pharmacokinetics

The substitution of hydrogen with deuterium at a position targeted for metabolism can decrease the rate of bond cleavage by an enzyme, a phenomenon known as the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down reactions where this bond cleavage is the rate-determining step. For drugs metabolized by the cytochrome P450 system, this can lead to a significant reduction in the rate of metabolism.

dot

KIE_Logic cluster_0 Pharmacokinetic Improvement via Deuteration Start Drug with High CYP450 Metabolism Deuteration Selective Deuteration at Metabolic Hotspots Start->Deuteration Bond Stronger C-D Bond vs. C-H Bond Deuteration->Bond KIE Kinetic Isotope Effect (KIE) Bond->KIE Metabolism Decreased Rate of CYP450-mediated Metabolism KIE->Metabolism Outcome Improved Pharmacokinetic Profile: • Increased Bioavailability • Longer Half-life • Reduced Inter-individual Variability Metabolism->Outcome

Caption: Logical workflow of the Kinetic Isotope Effect.

Metabolic Pathway of Felodipine

The primary metabolic pathway for felodipine is the oxidation of its dihydropyridine ring to the corresponding pyridine derivative, dehydrofelodipine. This reaction is catalyzed almost exclusively by CYP3A4 in the gut wall and liver and is the principal reason for felodipine's extensive first-pass metabolism. Dehydrofelodipine is pharmacologically inactive.

dot

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) Felodipine->Dehydrofelodipine Oxidation Excretion Further Metabolism & Excretion Dehydrofelodipine->Excretion CYP3A4 CYP3A4 (Liver & Gut Wall) CYP3A4->Felodipine Catalyzes

Caption: Metabolic pathway of felodipine.

Hypothetical Experimental Protocol: Comparative Pharmacokinetic Study in Rats

As direct comparative data is lacking in the public domain, this section details a robust experimental design to compare the pharmacokinetics of non-deuterated felodipine and deuterated felodipine (felodipine-d3).

Synthesis of Felodipine-d3

A plausible synthesis route for felodipine-d3 would involve using deuterated methyl iodide (CD3I) in the final esterification step or a related step of the Hantzsch dihydropyridine synthesis.

Protocol:

  • Step 1: Synthesis of Methyl Acetoacetate-d3: React diketene with deuterated methanol (CD3OH) in the presence of a suitable catalyst (e.g., pyridine) to yield methyl acetoacetate-d3.

  • Step 2: Hantzsch Condensation: Condense 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and the synthesized methyl acetoacetate-d3 with ammonia or ammonium acetate in a suitable solvent like ethanol.

  • Step 3: Reaction and Work-up: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Step 4: Purification: Cool the reaction mixture, and collect the precipitated product by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure felodipine-d3.

  • Step 5: Characterization: Confirm the structure and isotopic purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Bioanalytical Method for Quantification in Plasma

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of felodipine and felodipine-d3 in rat plasma.

Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add 25 µL of an internal standard solution (e.g., Nimodipine, 100 ng/mL).

    • Add 50 µL of 0.1 M sodium hydroxide and vortex briefly.

    • Add 1 mL of extraction solvent (e.g., diethyl ether/hexane, 80:20 v/v).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase and inject 10 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 2mM ammonium acetate (80:20 v/v).

    • Flow Rate: 0.8 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Felodipine: Q1: 384.1 -> Q3: 338.0

      • Felodipine-d3: Q1: 387.1 -> Q3: 341.0

      • Nimodipine (IS): Q1: 419.0 -> Q3: 301.1

Pharmacokinetic Study Design

Protocol:

  • Animals: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before dosing.

  • Dosing:

    • Group 1: Administer non-deuterated felodipine at a dose of 5 mg/kg via oral gavage.

    • Group 2: Administer felodipine-d3 at an equimolar dose to 5 mg/kg of non-deuterated felodipine via oral gavage.

    • The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples at 3000 rpm for 15 minutes to obtain plasma. Store plasma samples at -80°C until analysis.

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using non-compartmental analysis software. Statistical significance between the two groups will be determined using a Student's t-test (p < 0.05).

dot

PK_Workflow cluster_0 Pre-clinical PK Study Workflow Dosing Oral Dosing (n=6/group) Group 1: Felodipine Group 2: Felodipine-d3 Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Quantification of Felodipine & Felodipine-d3 Processing->Analysis PK_Calc Pharmacokinetic Analysis (NCA: AUC, Cmax, t½) Analysis->PK_Calc Comparison Statistical Comparison of PK Parameters PK_Calc->Comparison

Caption: Experimental workflow for the proposed PK study.

Hypothetical Data Presentation

The following table presents hypothetical pharmacokinetic data that could be obtained from the study described above, assuming a moderate KIE that results in reduced clearance and increased exposure for felodipine-d3.

ParameterFelodipine (Mean ± SD)Felodipine-d3 (Mean ± SD)% Change
Cmax (ng/mL) 35.2 ± 8.155.8 ± 10.2+58.5%
Tmax (h) 2.0 ± 0.52.2 ± 0.6+10.0%
AUC₀₋₂₄ (ng·h/mL) 185.6 ± 35.4345.1 ± 50.9+86.0%
t½ (h) 11.5 ± 2.115.8 ± 2.5+37.4%
CL/F (L/h/kg) 27.0 ± 5.214.5 ± 2.8-46.3%

These data are for illustrative purposes only and do not represent actual experimental results.

Conclusion

Deuterated felodipine serves as a critical tool in the precise pharmacokinetic evaluation of its parent compound, acting as an ideal internal standard in bioanalytical methods. The principle of the kinetic isotope effect suggests that a deuterated version of felodipine, if developed as a new chemical entity, holds significant potential for an improved pharmacokinetic profile. By slowing the extensive first-pass metabolism mediated by CYP3A4, deuteration could lead to increased bioavailability, higher plasma concentrations, and a prolonged half-life. While in vivo data to confirm these benefits in humans are not yet in the public domain, the scientific rationale is strong. The experimental framework provided herein offers a clear roadmap for the preclinical evaluation necessary to quantify the pharmacokinetic advantages of deuterated felodipine, paving the way for potential future clinical development.

References

Felodipine-d5: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Felodipine-d5. This compound is the deuterium-labeled version of Felodipine, a calcium channel blocker used in the management of hypertension. The inclusion of deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

Compound Identification and Physicochemical Data

This compound is chemically designated as 3-(ethyl-d5) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is identical to Felodipine, with the exception of five deuterium atoms on the ethyl group.

Identifier Value Source
IUPAC Name 3-(ethyl-d5) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1]
CAS Number 1242281-38-4[1][2][3]
Molecular Formula C₁₈H₁₄D₅Cl₂NO₄[4]
Molecular Weight 389.28 g/mol
Parent Drug Felodipine

Analytical Specifications and Quantitative Data

The following table summarizes the typical analytical specifications for this compound, as would be presented in a CoA. These values represent common purity and isotopic enrichment levels for high-quality reference standards.

Test Specification Method
Purity (by HPLC) ≥ 98%HPLC-UV
Chemical Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Isotopic Purity ≥ 99% Deuterated forms (d1-d5)Mass Spectrometry
Residual Solvents To be reportedGC-HS
Water Content To be reportedKarl Fischer Titration

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of analytical results. The following sections outline the typical experimental protocols used to assess the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and detecting any related substances or impurities.

Methodology:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 50:15:35, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the peak area is used to calculate the purity relative to any impurity peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

Methodology:

  • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Full scan for molecular weight confirmation and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for isotopic distribution analysis. A common MRM transition for Felodipine is m/z 383.90 > 338.25.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Procedure: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The distribution of isotopic peaks is analyzed to confirm the presence and enrichment of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.

Methodology:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the structure. The absence of signals corresponding to the ethyl group protons confirms the deuteration. The ¹³C NMR spectrum provides information on the carbon framework.

Visualizations

Analytical Workflow for this compound Certification

The following diagram illustrates the typical workflow for the analysis and certification of a batch of this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certification A Receive this compound Batch B Prepare Analytical Samples A->B C HPLC-UV (Purity) B->C D LC-MS (Identity & Isotopic Purity) B->D E NMR (Structural Confirmation) B->E F Karl Fischer (Water Content) B->F G GC-HS (Residual Solvents) B->G H Review and Analyze Data C->H D->H E->H F->H G->H I Generate Certificate of Analysis H->I J J I->J Release Batch G cluster_0 Primary Tests cluster_1 Confirmatory Tests cluster_2 Conclusion HPLC HPLC Purity ≥ 98% Conclusion Identity and Purity Confirmed HPLC->Conclusion MS Correct Molecular Ion (MS) Isotopic Isotopic Distribution Confirms d5 Labeling (MS) MS->Isotopic NMR ¹H and ¹³C NMR Spectra Match Structure NMR->Conclusion Isotopic->Conclusion

References

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of Felodipine in Human Plasma using Felodipine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Felodipine in human plasma. This method utilizes a stable isotope-labeled internal standard, Felodipine-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] Accurate and reliable quantification of Felodipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method employing this compound as an internal standard for the determination of Felodipine in human plasma. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to improved data quality.[2][3] The method involves a straightforward liquid-liquid extraction procedure for sample clean-up, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Felodipine reference standard

  • This compound internal standard[2][3]

  • HPLC grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid and ammonium acetate

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Felodipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with appropriate amounts of Felodipine.

Sample Preparation Protocol
  • Pipette 200 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B (0-0.5 min), 70-95% B (0.5-1.5 min), 95% B (1.5-2.5 min), 95-70% B (2.5-2.6 min), 70% B (2.6-3.5 min)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 10°C

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions
FelodipineQ1: 384.1 Da -> Q3: 338.0 Da
This compoundQ1: 389.1 Da -> Q3: 343.0 Da
Dwell Time 200 ms

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 3: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Felodipine0.1 - 50> 0.9950.1

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 0.3< 10< 1090 - 110
Medium 5< 8< 892 - 108
High 40< 7< 795 - 105

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Felodipine> 85< 15
This compound> 85< 15

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation plasma 200 µL Plasma Sample add_is Add 50 µL this compound (IS) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Analysis Logic

G cluster_lcms LC-MS/MS Analysis cluster_lc LC Separation cluster_ms MS/MS Detection lc_column C18 Column gradient Gradient Elution lc_column->gradient Separates Analytes esi ESI Source (Positive Ionization) gradient->esi Eluted Analytes Enter MS q1 Q1: Precursor Ion Selection Felodipine: 384.1 This compound: 389.1 esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection Felodipine: 338.0 This compound: 343.0 q2->q3 detector Detector q3->detector data_acquisition Data Acquisition & Quantification detector->data_acquisition

Caption: LC-MS/MS Analysis Workflow.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Felodipine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings.

References

Application Note: Quantification of Felodipine in Human Plasma using Felodipine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and reliable quantification of felodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of felodipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Felodipine-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Mechanism of Action

Felodipine exerts its therapeutic effect by blocking L-type calcium channels, primarily in vascular smooth muscle. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

Felodipine_Mechanism cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Influx Contraction Muscle Contraction Ca_ion_in->Contraction leads to Relaxation Vasodilation (Relaxation) Felodipine Felodipine Felodipine->Ca_channel blocks Felodipine->Relaxation results in Felodipine_d5 This compound (Internal Standard)

Caption: Mechanism of action of Felodipine.

Experimental

Materials and Reagents
  • Felodipine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, hexane, methyl tert-butyl ether)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

Sample Preparation

Two common methods for plasma sample preparation are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol:

  • To 0.5 mL of human plasma, add the internal standard (this compound) solution.

  • Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and hexane (80:20, v/v)).[3]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol:

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load 0.5 mL of plasma sample spiked with the internal standard.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute it in the mobile phase.

LC-MS/MS Method

The following table summarizes the typical LC-MS/MS conditions for the analysis of felodipine.

ParameterCondition
LC Column C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and water with 0.1% formic acid or 2mM ammonium acetate[4]
Flow Rate 0.8 mL/min
Injection Volume 15 µL
Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Felodipine: m/z 384.1 → 338.0
This compound: Expected m/z 389.1 → 343.0 (based on d5 addition)
Note: Specific transitions for this compound may vary and should be optimized.

Results

The developed LC-MS/MS method demonstrated excellent performance for the quantification of felodipine in human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of similar published methods.

ParameterResultReference
Linearity Range 0.02 - 10 ng/mL
0.8 - 13.0 ng/mL
Limit of Quantification (LOQ) 0.10 ng/mL
0.50 ng/mL
Intra-day Precision (%RSD) < 10.4%
Inter-day Precision (%RSD) < 10.4%
Accuracy 98.21% - 106.20%
Recovery > 80%

Protocol: Quantitative Analysis of Felodipine in Human Plasma

This protocol provides a step-by-step guide for the quantification of felodipine in human plasma samples using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for felodipine analysis.

Preparation of Stock and Working Solutions

1.1. Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of felodipine reference standard in methanol. 1.2. This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol. 1.3. Working Solutions: Prepare serial dilutions of the felodipine stock solution with methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound.

Sample Preparation (LLE)

2.1. Pipette 500 µL of human plasma into a microcentrifuge tube. 2.2. Add 25 µL of the this compound working solution. 2.3. Add 3 mL of methyl tert-butyl ether. 2.4. Vortex the mixture for 5 minutes. 2.5. Centrifuge at 4000 rpm for 10 minutes. 2.6. Transfer the upper organic layer to a clean tube. 2.7. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. 2.8. Reconstitute the dried residue with 200 µL of the mobile phase.

LC-MS/MS Analysis

3.1. Set up the LC-MS/MS system with the parameters outlined in the "LC-MS/MS Method" table. 3.2. Equilibrate the column with the mobile phase until a stable baseline is achieved. 3.3. Inject the reconstituted samples, calibration standards, and quality control samples.

Data Analysis

4.1. Integrate the peak areas for felodipine and this compound for all samples. 4.2. Calculate the peak area ratio (felodipine/Felodipine-d5). 4.3. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. 4.4. Determine the concentration of felodipine in the plasma samples from the calibration curve.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of felodipine in human plasma. This methodology is well-suited for applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.

References

Application Note and Protocol for the Quantitative Analysis of Felodipine using Felodipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a calcium channel blocker used to treat hypertension.[1][2][3] Accurate and reliable quantification of felodipine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the quantitative analysis of felodipine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with felodipine-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the preferred method in bioanalysis as it closely mimics the analyte throughout sample preparation and analysis, thereby improving accuracy and precision.[4][5]

Principle

This method involves the extraction of felodipine and its deuterated internal standard, this compound, from human plasma via liquid-liquid extraction (LLE) or protein precipitation (PPT). The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The concentration of felodipine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Felodipine reference standard

  • This compound internal standard

  • HPLC grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Control human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, e.g., Hypersil GOLD C18 (100 mm x 4.6 mm, 5 µm) or equivalent

  • Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of felodipine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the felodipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control human plasma with the felodipine working standard solutions.

Sample Preparation

Two common extraction methods are presented below.

3.4.1. Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of plasma sample (blank, CC, or QC) into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and hexane (80:20, v/v)).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.4.2. Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions

3.5.1. Liquid Chromatography

ParameterValue
Column C18, 100 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic: 80% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes

3.5.2. Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Felodipine) m/z 384.1 → 338.0
MRM Transition (this compound) m/z 389.1 → 343.0 (projected)
Collision Energy Optimized for the specific instrument
Dwell Time 200 ms

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines. Below is a summary of typical validation parameters.

ParameterTypical Value
Linearity Range 0.1 - 20 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery > 85%

Visualization

Experimental Workflow

G Figure 1: General workflow for the quantitative analysis of felodipine. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Blank, CC, QC) add_is Add this compound Internal Standard plasma->add_is extraction Extraction (LLE or PPT) add_is->extraction evap Evaporation (for LLE) extraction->evap LLE Path hplc HPLC Separation (C18 Column) extraction->hplc PPT Path reconstitute Reconstitution evap->reconstitute reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1: General workflow for the quantitative analysis of felodipine.
Logical Relationship of Method Validation

G Figure 2: Key parameters for bioanalytical method validation. method Validated Bioanalytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Intra- & Inter-day) method->precision selectivity Selectivity method->selectivity lloq LLOQ method->lloq recovery Recovery method->recovery stability Stability (Freeze-Thaw, Bench-Top, etc.) method->stability

Figure 2: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for Felodipine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a potent and selective L-type calcium channel blocker belonging to the dihydropyridine class of compounds.[1][2][3] Its primary therapeutic use is in the management of hypertension, owing to its ability to relax vascular smooth muscle and induce vasodilation.[1][3] In the context of in vitro research, Felodipine serves as a critical tool for investigating calcium signaling, vascular physiology, and drug metabolism pathways.

It is important to distinguish Felodipine from its deuterated isotopologue, Felodipine-d5. While Felodipine is the pharmacologically active compound used in functional assays, this compound is typically employed as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Felodipine in biological matrices. This document focuses on the application and concentration of the active compound, Felodipine, in various in vitro experimental setups.

Mechanism of Action

Felodipine exerts its effect by binding to and inhibiting voltage-gated L-type calcium channels, which are abundant in vascular smooth muscle cells. This blockade prevents the influx of extracellular Ca²⁺ ions into the cell. The subsequent decrease in cytosolic Ca²⁺ concentration hinders the formation of the Ca²⁺-calmodulin complex, which is necessary for the activation of myosin light chain kinase (MLCK). The inhibition of MLCK activity leads to the relaxation of smooth muscle, resulting in vasodilation. Felodipine exhibits high selectivity for vascular smooth muscle over cardiac tissue.

Data Presentation: Felodipine Concentrations in In Vitro Assays

The effective concentration of Felodipine varies significantly depending on the assay system and the biological endpoint being measured. The following table summarizes key quantitative data from various studies.

Assay TypeBiological System/Cell LineParameterEffective Concentration
L-type Ca²⁺ Channel Inhibition---IC₅₀0.15 nM
Vascular RelaxationKCl-contracted porcine coronary segmentsIC₅₀~8 nM
Smooth Muscle Contraction InhibitionGuinea pig ileum longitudinal smooth muscle (GPILSM)IC₅₀1.45 nM
Interleukin-6 (IL-6) InductionPrimary human Vascular Smooth Muscle Cells (VSMC)ED₅₀5.8 nM
Interleukin-8 (IL-8) InductionPrimary human VSMCED₅₀5.3 nM
T-type Ca²⁺ Channel Blockade---IC₅₀6.8 µM
CYP3A4 Induction (via PXR)Human HepG2 (DPX-2) cellsEC₅₀1.9 µM
Pregnane X Receptor (PXR) ActivationHuman HepG2 cells (expressing rat PXR)EC₅₀23.4 µM

Experimental Protocols

Protocol 1: Calcium Channel Blocking Assay in H9C2 Cells

This protocol details a method for assessing Felodipine's inhibitory effect on L-type calcium channels in the rat cardiomyocyte cell line, H9C2, using a fluorescent calcium indicator.

Materials:

  • H9C2 cells

  • Standard cell culture medium (e.g., DMEM, 10% FBS)

  • Fluo-4 AM calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High-concentration potassium chloride (KCl) solution (e.g., 50 mM in HBSS)

  • Felodipine stock solution (e.g., 10 mM in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Methodology:

  • Cell Culture: Seed H9C2 cells into a 96-well black, clear-bottom plate at a density that ensures 80-90% confluency on the day of the experiment. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Remove the culture medium, wash cells once with HBSS, and add the loading buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation and Incubation: Prepare serial dilutions of Felodipine in HBSS from the stock solution. Wash the cells twice with HBSS to remove extracellular dye. Add the Felodipine dilutions to the wells and incubate for 20 minutes at room temperature. Include vehicle (DMSO) and positive controls.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence reader set to the appropriate wavelengths for Fluo-4 (Excitation: ~485 nm, Emission: ~520 nm).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Using an automated injector, add the high-KCl solution to depolarize the cells and trigger the opening of voltage-gated calcium channels.

    • Continue recording the fluorescence intensity for 3-5 minutes to capture the peak calcium influx.

  • Data Analysis: The change in fluorescence (Peak - Baseline) is calculated. Data is typically normalized to the vehicle control. A dose-response curve is generated by plotting the normalized response against the logarithm of Felodipine concentration to determine the IC₅₀ value.

Protocol 2: CYP3A4 Enzyme Induction Assay in HepG2 Cells

This protocol describes a method to evaluate the induction of CYP3A4 enzyme activity by Felodipine in the human liver cancer cell line, HepG2.

Materials:

  • HepG2 cells (or a subclone with high PXR expression)

  • Standard cell culture medium

  • Felodipine stock solution (in DMSO)

  • Rifampicin (positive control for CYP3A4 induction)

  • Luminescent CYP3A4 assay kit (e.g., P450-Glo™)

  • White, opaque 96-well microplates for luminescence assays

  • Luminometer

Methodology:

  • Cell Seeding: Plate HepG2 cells in a white, opaque 96-well plate and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Felodipine and the positive control (Rifampicin) in the culture medium. Replace the existing medium with the treatment media. Include a vehicle control (DMSO).

  • Induction Period: Incubate the cells with the compounds for 24 to 72 hours to allow for potential gene transcription and protein expression.

  • CYP3A4 Activity Measurement:

    • Follow the manufacturer's protocol for the luminescent CYP3A4 assay.

    • Typically, the treatment medium is removed, and cells are incubated with a luminogenic CYP3A4 substrate.

    • After incubation, a detection reagent is added to stop the enzymatic reaction and generate a stable luminescent signal proportional to the enzyme activity.

  • Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the fold induction by normalizing the signal from the Felodipine-treated wells to the average signal from the vehicle-treated wells. Plot the fold induction against the Felodipine concentration to determine the EC₅₀.

Visualizations: Signaling Pathways and Workflows

Felodipine_Signaling_Pathway cluster_membrane Cell Membrane L_type_channel L-type Ca²⁺ Channel Ca_ion_in Intracellular Ca²⁺ L_type_channel->Ca_ion_in Felodipine Felodipine Felodipine->L_type_channel Blocks Relaxation Vasodilation Felodipine->Relaxation Leads to Ca_ion_out Extracellular Ca²⁺ Ca_ion_out->L_type_channel Influx Calmodulin Calmodulin Ca_ion_in->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Felodipine's mechanism of action leading to vasodilation.

Experimental_Workflow_Diagram start Start: Cell Seeding incubation1 Cell Adherence & Growth (24-48 hours) start->incubation1 treatment Compound Treatment (Felodipine Dilution Series) incubation1->treatment incubation2 Treatment Incubation (Time-dependent) treatment->incubation2 assay Assay-Specific Steps (e.g., Dye Loading, Reagent Addition) incubation2->assay detection Signal Detection (Fluorescence / Luminescence) assay->detection analysis Data Analysis (Normalization, Curve Fitting, IC₅₀/EC₅₀) detection->analysis end End: Report Results analysis->end

Caption: A generalized workflow for in vitro cell-based assays.

References

Application Notes and Protocols for Felodipine Analysis using Felodipine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of felodipine in biological matrices, specifically for quantitative analysis using Felodipine-d5 as an internal standard. The methodologies described are based on established bioanalytical techniques and aim to ensure accurate and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Accurate quantification of felodipine in biological samples such as plasma and serum is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.

This application note details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT) Method

Protein precipitation is a rapid and straightforward method for sample clean-up, suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma or serum sample to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest and the internal standard in the supernatant.

Experimental Protocol
  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to each sample, except for the blank matrix.

  • Vortexing: Briefly vortex the samples for approximately 10-15 seconds to ensure homogeneity.

  • Protein Precipitation: Add a precipitating solvent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume (e.g., 300 µL or 400 µL).[4]

  • Vortexing: Vortex the samples vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of acetonitrile:water, 50:50 v/v) for LC-MS/MS analysis.

  • Vortexing and Injection: Vortex the reconstituted samples and inject a specific volume into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical validation parameters for felodipine analysis in plasma, which can be expected when using a robust sample preparation method like PPT with an appropriate internal standard.

ParameterTypical ValueReference
Linearity Range0.02 - 20 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.02 - 0.25 ng/mL
Accuracy87.6 - 112%
Intra-day Precision (%CV)< 8.1%
Inter-day Precision (%CV)< 11.5%
Recovery> 85%

Note: The referenced data may have been generated using different internal standards, but they provide a reasonable expectation of performance for a method using this compound.

Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Aliquot Plasma Sample s2 Spike with this compound s1->s2 s3 Add Precipitation Solvent (e.g., Acetonitrile) s2->s3 s4 Vortex s3->s4 s5 Centrifuge s4->s5 s6 Collect Supernatant s5->s6 a1 Evaporate & Reconstitute s6->a1 a2 Inject into LC-MS/MS a1->a2

Caption: Protein Precipitation Workflow for Felodipine Analysis.

Liquid-Liquid Extraction (LLE) Method

Liquid-liquid extraction is a classic sample clean-up technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE often results in a cleaner extract compared to PPT, which can lead to reduced matrix effects and improved sensitivity.

Experimental Protocol
  • Sample Aliquoting: Aliquot 500 µL of the biological matrix (e.g., human plasma) into a clean glass tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 25 µL of a 100 ng/mL solution in methanol) to each sample, except for the blank matrix.

  • pH Adjustment (Optional): Add a small volume of a basic solution (e.g., 50 µL of 0.1 M NaOH) to adjust the sample pH and improve the extraction efficiency of felodipine.

  • Vortexing: Briefly vortex the samples for approximately 10-15 seconds.

  • Addition of Extraction Solvent: Add an appropriate volume of an immiscible organic solvent. Common choices for felodipine include diethyl ether/hexane (80/20, v/v) or methyl t-butyl ether (MTBE). A typical volume is 3 mL.

  • Extraction: Vortex or mechanically shake the tubes for an extended period (e.g., 10-15 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at a moderate speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of acetonitrile:water, 50:50 v/v) for LC-MS/MS analysis.

  • Vortexing and Injection: Vortex the reconstituted samples and inject a specific volume into the LC-MS/MS system.

Quantitative Data Summary

The following table presents typical validation parameters for felodipine analysis in plasma using LLE.

ParameterTypical ValueReference
Linearity Range0.02 - 10 ng/mL
Lower Limit of Quantification (LLOQ)0.02 ng/mL
Accuracy (Between-run)+/- 0.0 to 3.1%
Precision (Between-run, %RSD)5.7% - 7.1%
Recovery86.01 - 96.18%

Note: The referenced data may have been generated using different internal standards, but they provide a reasonable expectation of performance for a method using this compound.

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Aliquot Plasma Sample s2 Spike with this compound s1->s2 s3 Add Extraction Solvent (e.g., MTBE) s2->s3 s4 Vortex/Shake s3->s4 s5 Centrifuge s4->s5 s6 Collect Organic Layer s5->s6 a1 Evaporate & Reconstitute s6->a1 a2 Inject into LC-MS/MS a1->a2

Caption: Liquid-Liquid Extraction Workflow for Felodipine Analysis.

Conclusion

Both Protein Precipitation and Liquid-Liquid Extraction are effective sample preparation techniques for the analysis of felodipine in biological matrices when used in conjunction with this compound as an internal standard. The choice of method will depend on the specific requirements of the assay, such as desired sample cleanliness, throughput needs, and the sensitivity of the analytical instrumentation. The protocols and data presented in this application note provide a solid foundation for the development and validation of robust bioanalytical methods for felodipine quantification.

References

Application Notes & Protocols: Felodipine-d5 for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the management of hypertension and stable angina.[1] Accurate and reliable quantification of felodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Felodipine-d5, a stable isotope-labeled derivative of felodipine, is an ideal internal standard for bioanalytical assays using mass spectrometry due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio. This document provides detailed protocols for the quantification of felodipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Mechanism of Action

Felodipine is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[2][3] This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2][3] The signaling pathway involves the binding of felodipine to the L-type calcium channels, which stabilizes them in their inactive conformation. This prevents the calcium-dependent activation of myosin light chain kinase, a key enzyme in muscle contraction.

Felodipine_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell Ca_ext Ca²⁺ (Extracellular) L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ (Intracellular) L_type->Ca_int Relaxation Muscle Relaxation L_type->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (Inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction Felodipine Felodipine Felodipine->L_type Blocks

Caption: Felodipine's Mechanism of Action

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods for the determination of felodipine in human plasma.

ParameterValueInternal StandardReference
Linearity Range0.02 - 10 ng/mLNimodipine
0.8 - 13.0 ng/mLPantoprazole
0.1038 - 10.38 µg/LNimodipine
0.04 - 20 ng/mLNimodipine
5 ppt - 10 ppbNot specified
Limit of Detection (LOD)0.10 ng/mLPantoprazole
2 pptNot specified
Limit of Quantification (LOQ)0.50 ng/mLPantoprazole
0.1038 µg/LNimodipine
0.25 nmol/L (0.10 µg/L)Deuterated felodipine
5 pptNot specified
0.1 ng/mLAmlodipine
Intra-day Precision (%RSD)< 10.4%Nimodipine
5.01% - 7.22%Nimodipine
Inter-day Precision (%RSD)< 10.4%Nimodipine
5.12% - 9.42%Nimodipine
Extraction Recovery99.4%Nimodipine

Experimental Protocols

A generalized experimental workflow for the bioanalytical determination of felodipine using this compound as an internal standard is presented below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Felodipine Calibration->Quantification

Caption: Bioanalytical Workflow for Felodipine
Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS Method

This protocol is adapted from a method using nimodipine as an internal standard, which can be readily substituted with this compound.

1. Materials and Reagents

  • Felodipine and this compound reference standards

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Diethyl ether (AR grade)

  • Hexane (AR grade)

  • Ultrapure water

2. Stock and Working Solutions Preparation

  • Prepare 1 mg/mL stock solutions of felodipine and this compound in methanol.

  • Prepare working standard solutions of felodipine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range for the calibration curve (e.g., 0.2 to 100 ng/mL).

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution (internal standard).

  • Vortex for 30 seconds.

  • Add 3 mL of a diethyl ether:hexane (80:20, v/v) mixture.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. The specific gradient or isocratic conditions should be optimized.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Felodipine: m/z 384.1 → 338.0.

      • This compound: The specific transition for this compound will need to be determined but is expected to be approximately m/z 389.1 → 343.0, assuming deuteration on the methoxy group.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of felodipine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve.

  • Quantify the concentration of felodipine in the plasma samples from the calibration curve.

Protocol 2: Protein Precipitation (PPT) LC-MS/MS Method

This protocol provides a simpler and faster sample preparation approach.

1. Materials and Reagents

  • Same as Protocol 1, excluding diethyl ether and hexane.

2. Stock and Working Solutions Preparation

  • Same as Protocol 1.

3. Sample Preparation

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution.

  • Add 500 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • The LC-MS/MS conditions would be similar to those described in Protocol 1 and should be optimized for the specific instrumentation used.

5. Data Analysis

  • Same as Protocol 1.

References

Application Notes and Protocols for the Analysis of Felodipine-d5 using MRM Transitions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension. For pharmacokinetic and bioavailability studies, a robust and sensitive analytical method is crucial for the accurate quantification of felodipine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Felodipine-d5, is essential for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This document provides detailed application notes and protocols for the analysis of felodipine using this compound as an internal standard, with a focus on Multiple Reaction Monitoring (MRM) transitions.

Mechanism of Action of Felodipine

Felodipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, which are necessary for muscle contraction. The resulting relaxation of the vascular smooth muscle leads to vasodilation and a reduction in blood pressure.

Felodipine_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Blood_Vessel Blood Vessel Ca_channel L-type Calcium Channel Ca_ion_intra Ca²⁺ (Intracellular) Ca_channel->Ca_ion_intra Ca_ion_extra Ca²⁺ (Extracellular) Ca_ion_extra->Ca_channel Influx Calmodulin Calmodulin Ca_ion_intra->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Vasodilation Vasodilation Felodipine Felodipine Felodipine->Ca_channel Blocks Felodipine->Vasodilation Leads to

Caption: Mechanism of action of Felodipine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Felodipine and its deuterated internal standard, this compound.

Table 1: MRM Transitions and Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Felodipine (Quantifier) 384.1338.015 - 25100
Felodipine (Qualifier) 384.1145.020 - 3050
This compound (Internal Standard) 389.1338.0*15 - 25100

Note: The product ion for this compound is predicted based on the fragmentation pattern of Felodipine, assuming deuteration on a non-labile position that is retained in the fragment. This should be confirmed experimentally during method development.

Table 2: Chromatographic Conditions

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water or 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of Felodipine from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Experimental Protocols

Standard and Sample Preparation

1.1. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Felodipine in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions of Felodipine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

1.3. Sample Preparation (Human Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and hexane).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Plasma_Sample Plasma Sample (100-200 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., MTBE) Add_IS->LLE Centrifuge1 Vortex & Centrifuge Protein_Precipitation->Centrifuge1 LLE->Centrifuge1 Evaporation Evaporate Supernatant/ Organic Layer Centrifuge1->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC-MS/MS Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration_Curve Quantification Quantify Felodipine in Samples Calibration_Curve->Quantification

Application Note: High-Throughput Chromatographic Separation and Quantification of Felodipine and Felodipine-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] The quantitative analysis of felodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Stable isotope-labeled internal standards, such as Felodipine-d5, are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for matrix effects and variability in sample processing.

This application note presents a detailed protocol for the simultaneous chromatographic separation and quantification of felodipine and its deuterated internal standard, this compound, in human plasma. The method utilizes a rapid and sensitive LC-MS/MS assay, providing a robust workflow for high-throughput analysis in a research or clinical setting.

Principle

The method involves the extraction of felodipine and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then subjected to reversed-phase high-performance liquid chromatography (HPLC) for chromatographic separation, followed by detection and quantification using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This compound serves as the internal standard to ensure the accuracy and precision of the quantification of felodipine.

Materials and Reagents

  • Analytes: Felodipine, this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)

  • Chemicals: Ammonium acetate (analytical grade)

  • Biological Matrix: Human plasma

Experimental Protocols

Standard and Sample Preparation

4.1.1. Stock Solutions: Prepare individual stock solutions of felodipine and this compound in methanol at a concentration of 1 mg/mL.

4.1.2. Working Standard Solutions: Prepare serial dilutions of the felodipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration to be used as the internal standard.

4.1.3. Plasma Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Add 500 µL of cold acetonitrile for protein precipitation.[2]

  • Vortex the mixture for 15 minutes.[2]

  • Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[2]

  • Collect the supernatant and evaporate it to dryness under a stream of nitrogen at approximately 70°C.[2]

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions

A variety of HPLC conditions have been successfully employed for the analysis of felodipine. A representative method is detailed below.

ParameterValue
HPLC System UHPLC system
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 2mM ammonium acetate (80:20, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 5 minutes
Mass Spectrometric Conditions

The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode, monitoring the specific MRM transitions for felodipine and this compound.

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas As per instrument recommendation
Drying Gas As per instrument recommendation
Collision Gas Argon

Data Presentation

The following tables summarize the key quantitative parameters for the chromatographic separation and mass spectrometric detection of felodipine and this compound.

Table 1: Chromatographic Parameters

AnalyteExpected Retention Time (min)
Felodipine~2.97
This compound~2.97

Note: As a deuterated internal standard, this compound is expected to co-elute or have a very similar retention time to felodipine.

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Felodipine384.1338.0
This compound389.1343.0

Note: The precursor ion for this compound is expected to be 5 mass units higher than that of felodipine. The product ion may also be 5 units higher, assuming the deuterium atoms are not lost during fragmentation.

Visualization of Workflows and Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the LC-MS/MS analysis of felodipine.

Chromatographic_Separation cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_analytes Analytes Acetonitrile Acetonitrile C18_Column C18 Column Acetonitrile->C18_Column Elution Ammonium_Acetate Aqueous Ammonium Acetate Ammonium_Acetate->C18_Column Elution Felodipine Felodipine C18_Column->Felodipine Separation Felodipine_d5 This compound C18_Column->Felodipine_d5 Co-elution

Caption: Logical relationship of the chromatographic separation process.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of felodipine and its deuterated internal standard, this compound, in human plasma. The protocol is suitable for pharmacokinetic and bioequivalence studies, offering the necessary sensitivity, specificity, and accuracy for regulatory compliance and research applications.

References

Application of Felodipine-d5 in Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Felodipine-d5 in drug metabolism and pharmacokinetic (DMPK) studies. This compound, a stable isotope-labeled analog of Felodipine, serves as an ideal internal standard for quantitative bioanalysis, ensuring accuracy and precision in complex biological matrices.

Introduction to Felodipine Metabolism

Felodipine, a calcium channel blocker used to treat hypertension, undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of approximately 15-20%.[1][2][3][4][5] The primary metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine analog, dehydrofelodipine, a reaction catalyzed almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. This primary metabolite is pharmacologically inactive. Further metabolism involves ester hydrolysis and hydroxylation of the alkyl groups. Given its significant CYP3A4-mediated metabolism, felodipine is a sensitive substrate often used in drug-drug interaction (DDI) studies to investigate the inhibitory or inducing effects of new chemical entities on CYP3A4 activity.

Role of this compound

In drug metabolism studies, particularly those involving quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial. This compound is the preferred internal standard for felodipine quantification for the following reasons:

  • Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with unlabeled felodipine, ensuring they behave similarly during sample extraction, chromatography, and ionization.

  • Mass Differentiation: The mass difference between this compound and felodipine allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte without interference from the internal standard.

  • Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high precision and accuracy in the analytical method.

Quantitative Analysis of Felodipine using this compound

The following sections detail the protocols for the quantitative analysis of felodipine in human plasma using this compound as an internal standard, a common application in pharmacokinetic studies.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies described for the extraction of felodipine from plasma.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To a 0.5 mL aliquot of human plasma, add a small volume (e.g., 10 µL) of this compound working solution (concentration will depend on the expected analyte concentration range) and vortex briefly.

  • Extraction: Add 2 mL of an organic extraction solvent mixture, such as diethyl ether/hexane (80/20, v/v), to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction of the analyte and internal standard.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Sample Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of felodipine. These may require optimization based on the specific instrumentation used.

ParameterTypical Conditions
LC Column C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm or 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 2mM ammonium acetate) in a gradient or isocratic elution.
Flow Rate 0.3 - 0.8 mL/min
Injection Volume 5 - 20 µL
Ionization Source Electrospray Ionization (ESI) in positive mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Felodipine) m/z 384.1 → 338.0
MRM Transition (this compound) The precursor ion will be approximately 5 Daltons higher than felodipine, with the product ion potentially being the same or shifted depending on the location of the deuterium labels. The exact transition should be determined by direct infusion of the this compound standard.
Data Presentation: Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The table below summarizes typical validation parameters for LC-MS/MS methods for felodipine quantification in human plasma.

ParameterReported Values
Linearity Range 0.04 - 20 ng/mL, 0.1038 - 10.38 µg/L, 0.8 - 13.0 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 0.1038 µg/L, 0.50 ng/mL
Intra-day Precision (%RSD) < 10.4%
Inter-day Precision (%RSD) < 10.4%
Accuracy 98.21% - 106.20%
Extraction Recovery ~99.4%

Visualizations

Felodipine Metabolism Pathway

The following diagram illustrates the primary metabolic transformation of Felodipine.

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (inactive) Felodipine->Dehydrofelodipine CYP3A4 (Oxidation)

Caption: Primary metabolic pathway of Felodipine via CYP3A4.

Experimental Workflow for Pharmacokinetic Studies

This diagram outlines the general workflow for a pharmacokinetic study of felodipine utilizing this compound.

PK_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis DrugAdmin Administer Felodipine to Subjects BloodSampling Collect Blood Samples at Timed Intervals DrugAdmin->BloodSampling PlasmaProcessing Process Blood to Obtain Plasma BloodSampling->PlasmaProcessing SamplePrep Plasma Sample Preparation (Spike with this compound, LLE) PlasmaProcessing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of Felodipine LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t1/2) Quantification->PK_Analysis

Caption: Workflow for a felodipine pharmacokinetic study.

Conclusion

This compound is an indispensable tool in the study of felodipine's metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for regulatory-compliant bioanalysis. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug development, enabling robust and reliable quantification of felodipine in biological samples.

References

Troubleshooting & Optimization

Felodipine-d5 Signal Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to optimizing the mass spectrometry signal of Felodipine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing a low or no signal for this compound. What are the potential causes and solutions?

A1: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:

  • Sample Preparation: Inadequate extraction of this compound from the sample matrix is a common culprit.

    • Verify Extraction Efficiency: Ensure your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is optimized for Felodipine. Common LLE solvents include methyl t-butyl ether or a diethyl ether/hexane mixture.[1]

    • Check pH: The pH of the sample can influence the extraction recovery. Ensure the pH is optimized for this compound extraction.

    • Internal Standard Stability: Confirm the stability of your this compound stock solution and its stability in the biological matrix under the storage conditions.

  • Chromatography: Poor chromatographic separation can lead to co-elution with interfering substances, causing ion suppression.

    • Column Choice: A C18 column is commonly used for Felodipine analysis.[1][2] Ensure your column is not degraded.

    • Mobile Phase Composition: An improper mobile phase can lead to poor peak shape and retention. A common mobile phase is a mixture of acetonitrile and a buffer like ammonium acetate or formic acid.[2][3]

    • Gradient Optimization: If using a gradient, ensure it is optimized to separate this compound from matrix components.

  • Mass Spectrometry Settings: Incorrect mass spectrometer parameters will directly impact signal intensity.

    • MRM Transitions: Verify that you are using the correct multiple reaction monitoring (MRM) transitions for this compound. Based on the fragmentation of Felodipine, the transition for this compound is likely m/z 389.1 → 343.1 (assuming a +5 Da shift).

    • Ion Source Parameters: The electrospray ionization (ESI) source parameters must be optimized. This includes nebulizer gas flow, drying gas temperature and flow, and capillary voltage.

Q2: My this compound signal is inconsistent across injections. What could be the reason?

A2: Signal instability can be frustrating. Here are the primary areas to investigate:

  • Autosampler Issues: Inconsistent injection volumes can lead to variability. Check the autosampler for air bubbles in the syringe and ensure proper maintenance.

  • Sample Stability: Felodipine is known to be photosensitive. Protect your samples and standards from light. Additionally, assess the freeze-thaw stability of this compound in your matrix if samples undergo such cycles.

  • Matrix Effects: Variations in the sample matrix between different samples can cause ion suppression or enhancement. To mitigate this, ensure your sample cleanup is thorough. Using a deuterated internal standard like this compound helps to compensate for these effects, but significant variations can still be problematic.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to fluctuating signal intensity. Regular cleaning and maintenance are crucial.

Q3: I am observing significant matrix effects for this compound. How can I minimize them?

A3: Matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte, are a common challenge in bioanalysis.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to improve the cleanup of your sample. Consider a more rigorous extraction method, such as SPE, to remove interfering substances like phospholipids.

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions where matrix components elute. This might involve changing the gradient, the mobile phase, or even the column chemistry.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact the ionization of this compound.

  • Change Ionization Source: While ESI is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.

Frequently Asked Questions (FAQs)

Q: What are the recommended MRM transitions for Felodipine and this compound?

A: For Felodipine, the protonated molecule [M+H]⁺ has an m/z of approximately 384.1. A common and robust fragmentation is the loss of an ethanol group from the ester side chain, resulting in a product ion of m/z 338.0.

For this compound, assuming the deuterium labels are on the ethyl group, the precursor ion [M+H]⁺ would be approximately m/z 389.1. The corresponding product ion after the loss of deuterated ethanol would be m/z 343.1. It is crucial to optimize these transitions on your specific instrument.

Q: What is a suitable internal standard for Felodipine analysis?

A: The ideal internal standard is a stable isotope-labeled version of the analyte, making this compound an excellent choice for the quantification of Felodipine. Other dihydropyridine calcium channel blockers like nimodipine have also been used.

Q: What are typical LC-MS/MS parameters for Felodipine analysis?

A: The following table summarizes typical parameters found in the literature. These should be used as a starting point and optimized for your specific instrument and application.

ParameterTypical Value
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 2mM Ammonium Acetate
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.8 mL/min
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Temp. 200 - 350 °C
Nebulizer Pressure 20 - 40 psi

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Felodipine from Human Plasma

  • To 0.5 mL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 3 mL of methyl t-butyl ether.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and inject into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method

  • LC System: HPLC or UPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.

  • Gradient: 20% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: ESI in positive ion mode.

  • MRM Transitions:

    • Felodipine: m/z 384.1 → 338.0

    • This compound: m/z 389.1 → 343.1 (to be confirmed and optimized)

  • Data Analysis: Integrate the peak areas for both transitions and calculate the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No this compound Signal sample_prep Sample Preparation Issue start->sample_prep chromatography Chromatography Problem start->chromatography ms_settings Incorrect MS Settings start->ms_settings check_extraction Verify Extraction Efficiency sample_prep->check_extraction optimize_lc Optimize LC Method chromatography->optimize_lc verify_mrm Verify MRM Transitions ms_settings->verify_mrm optimize_source Optimize Ion Source ms_settings->optimize_source

Caption: Troubleshooting logic for a low this compound signal.

References

Technical Support Center: Felodipine-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Felodipine-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound?

Poor peak shape in the analysis of this compound can stem from a variety of chemical, instrumental, and methodological factors. The most common issues include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor influencing peak shape.[1][2][3] If the mobile phase pH is too close to the pKa of an analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion, splitting, or tailing.[3] Felodipine has a pKa of approximately 5.07.[4] Operating near this pH can result in inconsistent ionization and poor peak symmetry.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with analytes, causing peak tailing. This is particularly problematic for basic compounds, but can also affect other molecules through hydrogen bonding.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing and a decrease in retention time.

  • Column Degradation or Contamination: Over time, columns can degrade. This may involve the creation of voids in the packing material, accumulation of contaminants on the inlet frit, or stripping of the stationary phase, all of which can lead to distorted peaks.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or a large detector cell can cause band broadening and peak tailing.

  • Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common issue where the back of the peak is wider than the front. Here is a step-by-step guide to troubleshoot this problem:

  • Adjust Mobile Phase pH: Since Felodipine's pKa is around 5.07, ensure your mobile phase pH is at least 1.5-2 pH units away from this value. For reversed-phase chromatography, an acidic pH (e.g., pH 3.0-3.5) is often used to ensure the compound is in a single, un-ionized form, which can improve peak shape.

  • Use a Suitable Buffer: Incorporate a buffer (e.g., phosphate or acetate) into your mobile phase to maintain a stable pH. A buffer concentration of 10-25 mM is typically sufficient.

  • Check for Secondary Interactions:

    • Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to mask silanol interactions.

    • Consider using an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) that is less prone to silanol interactions.

  • Reduce Sample Concentration: Dilute your sample and reinject it to see if the tailing improves. If it does, you were likely overloading the column.

  • Inspect the Column: If the problem persists, a partially blocked inlet frit or a void in the column packing could be the cause. Try backflushing the column or replacing it with a new one. Using a guard column can help extend the life of your analytical column.

Q3: My this compound peak is fronting. What should I do?

Peak fronting, where the front of the peak is sloped, is often caused by column overload or a solvent mismatch.

  • Decrease Injection Mass: The most common cause of fronting is injecting too much analyte. Reduce the injection volume or dilute the sample and re-analyze.

  • Match Sample Solvent to Mobile Phase: Ensure the solvent in which your sample is dissolved is not significantly stronger than your mobile phase. Ideally, dissolve your sample in the mobile phase itself.

  • Check for Column Collapse: In rare cases, fronting can be a sign of a collapsed column bed. If the problem persists after addressing the points above, try a new column.

Q4: The this compound peak is broad. How can I improve its sharpness?

Broad peaks can significantly impact resolution and sensitivity. Here are some troubleshooting steps:

  • Minimize Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible to reduce dead volume.

  • Optimize Flow Rate: While a lower flow rate can sometimes improve separation, an excessively low rate can lead to band broadening due to diffusion. Check the manufacturer's recommended optimal flow rate for your column dimensions.

  • Increase Mobile Phase Strength: If the peak is broad and has a long retention time, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase can lead to sharper, earlier-eluting peaks.

  • Check for Column Contamination: A contaminated guard column or analytical column can cause peak broadening. Try removing the guard column to see if the peak shape improves. If so, replace it. If the problem remains, a new analytical column may be needed.

Data Presentation: Recommended Chromatographic Conditions

The following table summarizes typical starting conditions for the analysis of Felodipine, which can be adapted for this compound. Optimization will likely be required for your specific instrumentation and application.

ParameterRecommended ConditionsReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phase
Example 1: Acetonitrile:Water (80:20 v/v)
Example 2: Methanol:0.01 M KH2PO4 (pH 3.5) (75:25 v/v)
Example 3: Acetonitrile:Water (70:30 v/v)
pH Acidic, typically between 3.0 and 4.5
Flow Rate 0.7 - 1.5 mL/min
Column Temperature Ambient to 38 °C
Detection Wavelength 237-243 nm
Injection Volume 10 - 20 µL

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example: Acetonitrile/Phosphate Buffer)
  • Prepare Aqueous Buffer: To prepare a 0.01 M potassium dihydrogen phosphate buffer, dissolve 1.36 g of KH2PO4 in 1 L of HPLC-grade water.

  • Adjust pH: Adjust the pH of the aqueous buffer to 3.5 using orthophosphoric acid.

  • Filter: Filter the buffer through a 0.45 µm membrane filter to remove any particulates.

  • Mix Mobile Phase: Combine the filtered buffer with acetonitrile in the desired ratio (e.g., 25:75 v/v for buffer:acetonitrile).

  • Degas: Degas the final mobile phase mixture using sonication or vacuum degassing before use to prevent air bubbles in the HPLC system.

Protocol 2: Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentration range for your experiment.

  • Filtration: Before injection, filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Hardware & Column Issues cluster_4 Resolution start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_pH Is Mobile Phase pH >1.5 units from pKa (5.07)? start->check_pH check_overload Is Sample Concentration Too High? check_pH->check_overload Yes adjust_pH Adjust pH to ~3.5 and/or Add Buffer check_pH->adjust_pH No check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_overload->check_solvent No dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_connections Check for Extra-Column Volume (Tubing, Fittings) check_solvent->check_connections No end_node Peak Shape Acceptable adjust_pH->end_node dilute_sample->end_node change_solvent->end_node check_column Inspect Column (Frit Blockage, Voids) replace_column Replace Guard and/or Analytical Column check_column->replace_column Issue Found check_column->end_node No Issue Found check_connections->check_column replace_column->end_node G cluster_0 Analyte & Stationary Phase cluster_1 Interaction cluster_2 Result felodipine This compound interaction Secondary Interaction (e.g., Hydrogen Bonding) felodipine->interaction silanol Residual Silanols (on C18 phase) silanol->interaction tailing Peak Tailing interaction->tailing Causes

References

Technical Support Center: Troubleshooting Felodipine-d5 Signal Instability in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal instability with Felodipine-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

This compound is a deuterated form of Felodipine, a calcium channel blocker used to treat hypertension.[1] In LC-MS, it serves as a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the non-labeled analyte (Felodipine), it co-elutes and experiences similar ionization effects, allowing for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.[2]

Q2: What are the common causes of signal instability for an internal standard like this compound?

Signal instability with an internal standard can manifest as drifting or erratic peak areas throughout an analytical run.[2] Common causes include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[3]

  • Inconsistent Sample Preparation: Variability in extraction recovery, pipetting errors, or incomplete mixing of the internal standard with the sample can lead to inconsistent signal responses.

  • LC System Issues: Problems such as inconsistent injection volumes, column degradation, or mobile phase inconsistencies can affect the signal.[3]

  • Mass Spectrometer Instability: A dirty ion source, fluctuating voltages, or incorrect temperature settings can all contribute to signal drift.

  • Internal Standard Instability: The deuterated internal standard itself may be unstable under certain conditions, leading to degradation or deuterium-hydrogen back-exchange.

Q3: Can the pH of my mobile phase affect the stability of this compound?

Yes, the pH of the mobile phase can be a critical factor. Felodipine has a pKa of approximately 5.07. Using a mobile phase with a pH around this value can lead to shifts in the ionization state of the molecule, potentially affecting its retention time and chromatographic peak shape. Furthermore, highly acidic or basic conditions can promote the exchange of deuterium atoms with protons from the solvent, especially if the deuterium labels are on labile positions of the molecule.

Troubleshooting Guides

Issue 1: Drifting or Decreasing this compound Signal Over a Run

A systematic drift in the internal standard signal can lead to biased quantification. Here’s a step-by-step guide to troubleshoot this issue.

Step 1: Investigate Deuterium Exchange

Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the surrounding solvent (a phenomenon known as back-exchange), effectively lowering the concentration of the deuterated standard over time.

  • Action: Perform a solvent stability test. Incubate a solution of this compound in your sample diluent and mobile phase for a time equivalent to your longest analytical run. Re-inject this solution and compare the signal intensity to a freshly prepared standard. A significant decrease in the d5 signal and a potential increase in the d0 signal may indicate deuterium exchange.

  • Solution: If exchange is confirmed, consider adjusting the pH of your mobile phase to be more neutral. Avoid strongly acidic or basic conditions. Storing standards and samples at low temperatures can also help minimize this effect.

Step 2: Evaluate for Matrix Effects

Matrix effects are a common cause of signal instability, where co-eluting compounds interfere with the ionization of the analyte and internal standard.

  • Action: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

  • Solution: If your this compound peak elutes in a region of significant ion suppression, you may need to optimize your chromatographic method to separate it from the interfering matrix components. This can be achieved by altering the gradient, changing the mobile phase composition, or using a different analytical column.

Step 3: Check for System Contamination and Carryover

Contamination in the LC system or autosampler can lead to signal drift and carryover between injections.

  • Action: Inject a series of blank samples after a high-concentration standard to assess for carryover.

  • Solution: If carryover is observed, improve the wash steps in your autosampler by using a stronger wash solvent and increasing the wash volume and time.

Issue 2: High Variability in this compound Signal Between Samples

Erratic signal intensity from one sample to the next often points to issues in the sample preparation process or with the autosampler.

Step 1: Review Sample Preparation Procedure

Inconsistencies in how each sample is prepared can be a major source of variability.

  • Action: Carefully review your sample preparation protocol. Ensure consistent and accurate pipetting of the this compound internal standard into every sample. Verify that the internal standard is thoroughly mixed with the sample matrix before any extraction steps.

  • Solution: Consider automating liquid handling steps to minimize human error.

Step 2: Assess Extraction Recovery

Variable extraction recovery of this compound from the sample matrix will result in inconsistent signal intensity.

  • Action: Prepare a set of quality control (QC) samples at a known concentration and process them alongside your unknown samples. The consistency of the this compound peak area in these QC samples can indicate the reproducibility of your extraction.

  • Solution: If extraction recovery is inconsistent, re-optimize your extraction method. This may involve trying a different extraction solvent, adjusting the pH, or using a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction).

Step 3: Verify Autosampler Performance

An issue with the autosampler can lead to inconsistent injection volumes, causing signal variability.

  • Action: Perform a series of replicate injections of the same standard solution. A high relative standard deviation (RSD) of the peak areas may indicate a problem with the autosampler.

  • Solution: Consult your instrument manual for autosampler maintenance and troubleshooting procedures. This may involve cleaning the injection needle and syringe or checking for leaks.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

Objective: To qualitatively identify regions of ion suppression or enhancement throughout the chromatographic run.

Methodology:

  • System Setup: Connect the outlet of the LC column to a T-connector.

  • Infusion: Use a syringe pump to deliver a constant flow of a solution containing Felodipine and this compound into the T-connector, where it will mix with the eluent from the LC column before entering the mass spectrometer.

  • Blank Injection: Inject a blank, extracted matrix sample (e.g., plasma without the analyte or internal standard) onto the LC system.

  • Data Acquisition: Monitor the signal intensity of Felodipine and this compound. A stable signal should be observed. Any significant dip in the signal corresponds to a region of ion suppression, while a spike indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a concentration representative of your study samples.

    • Set B (Post-Extraction Spike): Take a blank matrix sample through the entire extraction procedure. In the final step, spike this compound into the reconstitution solvent at the same concentration as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression.

    • A value greater than 100% indicates ion enhancement.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Felodipine Analysis

ParameterSetting 1Setting 2
LC Column C18 (e.g., 150 mm x 2.1 mm, 5 µm)Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 0.3 mL/min0.4 mL/min
Ionization Mode ESI PositiveESI Positive
MRM Transition 384.1 > 338.0384.1 > 145.0

Note: These are example parameters and should be optimized for your specific instrument and application.

Table 2: Troubleshooting Summary for this compound Signal Instability

SymptomPotential CauseRecommended Action
Signal consistently drifts downwards over a run Deuterium back-exchangePerform solvent stability test; adjust mobile phase pH
System contaminationInject blank samples; improve autosampler wash
Signal is erratic and highly variable between samples Inconsistent sample preparationReview pipetting and mixing steps
Variable extraction recoveryOptimize extraction procedure
Autosampler malfunctionPerform replicate injections of a standard
Low or no signal for all samples Incorrect MS methodVerify MRM transitions and source parameters
Clogged LC system or emitterCheck system pressure and perform maintenance
Internal standard solution issuePrepare a fresh solution of this compound

Visualizations

G Troubleshooting Workflow for this compound Signal Instability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Potential Causes cluster_3 Resolution cluster_4 Outcome start Signal Instability Observed (Drifting or Erratic) check_is Check IS Solution (Preparation, Expiry) start->check_is check_system Check LC-MS System (Leaks, Pressure, Temperatures) start->check_system investigate_exchange Deuterium Exchange? (Solvent stability test) check_is->investigate_exchange IS solution OK system_maintenance Perform System Maintenance check_is->system_maintenance IS solution issue found investigate_matrix Matrix Effects? (Post-column infusion) check_system->investigate_matrix System basics OK investigate_sample_prep Sample Prep Issue? (Review protocol, check QC data) check_system->investigate_sample_prep System basics OK check_system->system_maintenance System issue found optimize_chrom Optimize Chromatography (Gradient, Column) investigate_matrix->optimize_chrom Yes adjust_ph Adjust Mobile Phase pH investigate_exchange->adjust_ph Yes improve_sample_prep Refine Sample Prep (Automation, new method) investigate_sample_prep->improve_sample_prep Yes end Stable Signal Achieved optimize_chrom->end adjust_ph->end improve_sample_prep->end system_maintenance->end

Caption: A logical workflow for troubleshooting this compound signal instability.

G Potential In-Source Processes Affecting this compound cluster_0 Analyte in Ion Source cluster_1 Potential Issues cluster_2 Resulting Signal felodipine_d5 This compound [M+H]+ in_source_fragmentation In-Source Fragmentation (Loss of Deuterium) felodipine_d5->in_source_fragmentation High Source Energy ion_suppression Ion Suppression (Co-eluting Matrix Components) felodipine_d5->ion_suppression Matrix Interference reduced_signal Reduced this compound Signal in_source_fragmentation->reduced_signal interfering_signal Signal at Felodipine (d0) m/z in_source_fragmentation->interfering_signal ion_suppression->reduced_signal

Caption: In-source issues that can lead to this compound signal instability.

References

Technical Support Center: Matrix Effects on Felodipine-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Felodipine-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Felodipine, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] For your this compound quantification, this can lead to inaccurate and imprecise results, potentially compromising the reliability of your pharmacokinetic or bioequivalence studies.[2] Although liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly selective, it is still susceptible to matrix effects.[3]

Q2: I am using this compound, a stable isotope-labeled internal standard. Shouldn't this compensate for matrix effects?

A2: While using a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for matrix effects, it is not always a complete solution.[4] The underlying assumption is that the analyte and the SIL-IS will experience the same degree of ion suppression or enhancement. However, differential matrix effects can occur, leading to a breakdown in this compensation and resulting in inaccurate quantification. Therefore, it is still crucial to assess and understand the potential for matrix effects even when using a SIL-IS.

Q3: My calibration curve for Felodipine is non-linear, especially at lower concentrations. Could this be due to matrix effects?

A3: Yes, non-linearity in the calibration curve, particularly at the lower limit of quantification (LLOQ), can be an indicator of matrix effects. Co-eluting endogenous matrix components can disproportionately affect the ionization of low-concentration analytes, leading to a loss of linearity. It is also possible that other factors like detector saturation at high concentrations are at play. A thorough investigation into the matrix effect is recommended.

Q4: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?

A4: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Felodipine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any deviation from a stable baseline in the Felodipine signal indicates the presence of matrix effects at that retention time.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. The response of this compound spiked into a pre-extracted blank matrix is compared to the response of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as described in the experimental protocols below.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor reproducibility of QC samples Variable matrix effects between different lots of biological matrix.1. Evaluate matrix effect using at least six different lots of the biological matrix. 2. If significant variability is observed, consider improving the sample cleanup procedure.
Signal suppression (low peak area for Felodipine and this compound) Co-eluting phospholipids or other endogenous components.1. Optimize chromatographic conditions to achieve better separation between the analytes and interfering peaks. 2. Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of protein precipitation.
Signal enhancement (unexpectedly high peak area) Co-eluting compounds that improve the ionization efficiency of the analytes.1. As with suppression, optimize chromatography to separate the enhancing compounds. 2. Review all sample collection and processing steps to identify potential sources of contamination.
Inaccurate results despite using this compound Differential matrix effects on Felodipine and this compound.1. Ensure that the retention times of Felodipine and this compound are identical. 2. Investigate the potential for isotopic effects on ionization in the presence of specific matrix components.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol details the steps to calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor.

1. Preparation of Solutions:

  • Set A (Neat Solution): Prepare a solution of Felodipine and this compound in the reconstitution solvent at a concentration representative of the low and high QC samples.
  • Set B (Post-Spiked Sample): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with Felodipine and this compound to the same final concentration as Set A.

2. LC-MS/MS Analysis:

  • Inject and analyze both sets of samples using the validated LC-MS/MS method for Felodipine quantification.

3. Data Analysis and Calculations:

Parameter Formula Interpretation
Matrix Factor (MF) MF = (Peak Area in Set B) / (Mean Peak Area in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. For a robust method, MF should ideally be between 0.8 and 1.2.
IS Normalized MF IS Normalized MF = (MF of Analyte) / (MF of IS)A value close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
Coefficient of Variation (%CV) %CV of the IS-normalized MFs from the different matrix lots.Should be ≤ 15% for the method to be considered free of significant matrix effect variability.

Table 1: Example Data for Matrix Effect Assessment

Lot # Analyte Peak Area (Set B) IS Peak Area (Set B) Mean Analyte Peak Area (Set A) Mean IS Peak Area (Set A) Analyte MF IS MF IS Normalized MF
185,000175,000100,000200,0000.850.880.97
292,000180,000100,000200,0000.920.901.02
388,000170,000100,000200,0000.880.851.04
495,000185,000100,000200,0000.950.931.02
589,000178,000100,000200,0000.890.891.00
691,000182,000100,000200,0000.910.911.00
Mean 1.01
%CV 2.5%
Protocol 2: Sample Preparation Methods to Mitigate Matrix Effects
Method Procedure Advantages Disadvantages
Protein Precipitation (PPT) Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute.Simple, fast, and inexpensive.Prone to significant matrix effects as it does not effectively remove phospholipids.
Liquid-Liquid Extraction (LLE) Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the plasma sample. Vortex and centrifuge. Separate the organic layer, evaporate, and reconstitute.Cleaner extracts than PPT, removing many polar interferences.Can be more time-consuming and requires solvent optimization.
Solid-Phase Extraction (SPE) Condition an SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute the analyte of interest. Evaporate the eluate and reconstitute.Provides the cleanest extracts, effectively removing phospholipids and other interferences.More expensive and requires method development to select the appropriate sorbent and solvents.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start: Inconsistent Results assess Assess Matrix Effect start->assess qualitative Qualitative: Post-Column Infusion assess->qualitative Identify Interference Regions quantitative Quantitative: Post-Extraction Spike assess->quantitative Quantify Suppression/ Enhancement mitigate Mitigate Matrix Effect quantitative->mitigate Matrix Effect Confirmed chromatography Optimize Chromatography mitigate->chromatography sample_prep Improve Sample Prep mitigate->sample_prep ionization Change Ionization Source (e.g., APCI) mitigate->ionization validate Validate Method chromatography->validate Re-evaluate sample_prep->validate Re-evaluate ionization->validate Re-evaluate

Caption: Workflow for assessing and mitigating matrix effects.

PostExtractionSpike cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix cluster_analysis Analysis & Calculation Neat_Analyte Felodipine in Reconstitution Solvent LCMS LC-MS/MS Analysis Neat_Analyte->LCMS Neat_IS This compound in Reconstitution Solvent Neat_IS->LCMS Blank_Matrix Blank Biological Matrix (e.g., Plasma) Extract Extract Matrix Blank_Matrix->Extract Spike_Analyte Spike Felodipine Extract->Spike_Analyte Spike_IS Spike this compound Extract->Spike_IS Spike_Analyte->LCMS Spike_IS->LCMS Compare Compare Peak Areas (Set B vs. Set A) LCMS->Compare Calculate Calculate Matrix Factor (MF) Compare->Calculate Result Quantified Matrix Effect Calculate->Result

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: Optimizing Felodipine-d5 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Felodipine-d5 extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to enhance the recovery of this compound from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its chemistry impact extraction?

This compound is the deuterated form of Felodipine, a dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] The "d5" indicates that five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, as it is chemically almost identical to Felodipine but has a different mass. For extraction purposes, its physicochemical properties are nearly identical to those of unlabeled Felodipine. It is a lipophilic compound with low water solubility, which dictates the choice of extraction solvents and techniques.[3][4]

Q2: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery of this compound during extraction can be attributed to several factors, applicable to both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The most common issues include:

  • Suboptimal pH: The pH of the sample can significantly affect the charge state of this compound and its interaction with extraction media.

  • Incorrect Solvent Choice: The polarity and strength of the loading, washing, and elution solvents are critical for efficient extraction.

  • Inadequate Phase Separation (LLE): Incomplete separation of the aqueous and organic layers can lead to loss of the analyte.

  • Improper Sorbent Selection (SPE): The choice of SPE sorbent (e.g., C18, ion exchange) must be appropriate for the chemical properties of this compound.

  • Flow Rate Issues (SPE): A flow rate that is too fast during sample loading or elution can result in incomplete interaction with the sorbent and, consequently, poor recovery.

Q3: Can the deuteration of this compound itself cause low recovery compared to the non-deuterated form?

It is highly unlikely. The substitution of hydrogen with deuterium does not significantly alter the key physicochemical properties that govern extraction, such as polarity, solubility, and pKa. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which primarily affects the rate of metabolic processes (the kinetic isotope effect) but not its partitioning behavior during extraction.[5] Therefore, troubleshooting for low recovery of this compound should focus on the same parameters as for unlabeled Felodipine.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound during SPE, consider the following troubleshooting steps:

ProblemPotential CauseRecommended Solution
Analyte not retained on the sorbent Sample pH is not optimal for retention.For reversed-phase SPE (e.g., C18), ensure the sample pH is adjusted to keep this compound in its neutral form.
Loading flow rate is too high.Decrease the loading flow rate to allow sufficient time for the analyte to interact with the sorbent.
Sorbent mass is insufficient for the sample volume.Increase the sorbent mass or reduce the sample volume.
Analyte is lost during the wash step Wash solvent is too strong.Use a weaker wash solvent. For reversed-phase SPE, this means a lower percentage of organic solvent.
Analyte is not completely eluted Elution solvent is too weak.Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent.
Insufficient volume of elution solvent.Increase the volume of the elution solvent to ensure complete elution.
Low Recovery in Liquid-Liquid Extraction (LLE)

For issues with low this compound recovery during LLE, refer to the following guide:

ProblemPotential CauseRecommended Solution
Poor partitioning into the organic phase Incorrect pH of the aqueous phase.Adjust the pH of the aqueous sample to ensure this compound is in its neutral, non-ionized form, which is more soluble in organic solvents.
Suboptimal organic solvent.Select an organic solvent that is immiscible with water and has a high affinity for this compound. Common choices include diethyl ether/hexane mixtures, methyl t-butyl ether, or toluene.
Emulsion formation Vigorous shaking or high concentration of proteins.Use a gentler mixing technique (e.g., gentle inversion instead of vigorous shaking). Centrifugation can also help to break up emulsions.
Incomplete phase separation Insufficient settling time or similar densities of the two phases.Allow more time for the layers to separate. If densities are similar, adding a salt to the aqueous phase can help to increase its density and improve separation.

Data Presentation

The following table summarizes reported recovery data for Felodipine from various studies, which can serve as a benchmark for your experiments.

Extraction MethodMatrixExtraction Solvent/SorbentRecovery (%)Reference
Liquid-Liquid ExtractionHuman PlasmaDiethyl ether/hexane (80/20, v/v)Not specified, but method was successful for quantification
Liquid-Liquid ExtractionHuman PlasmaMethyl t-butyl etherNot specified, but method was successful for quantification
Liquid-Liquid ExtractionHuman PlasmaTolueneNot specified, but method was successful for quantification
Solid-Phase ExtractionHuman PlasmaNot specified>90%
HPLC MethodPharmaceutical FormulationsAcetonitrile/Ammonium acetate buffer97.80 - 102.10

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for the extraction of this compound from plasma using a C18 reversed-phase SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard (this compound) and 500 µL of a suitable buffer to adjust the pH to neutral (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol provides a general procedure for extracting this compound from plasma.

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard (this compound).

  • pH Adjustment: Add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to ensure this compound is in its neutral form.

  • Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and hexane, 80:20 v/v).

  • Extraction: Vortex the mixture for 1-2 minutes to facilitate the transfer of this compound into the organic layer.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Visualizations

Felodipine Mechanism of Action

Felodipine_Mechanism cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Contraction Muscle Contraction Ca_channel->Contraction leads to Vasodilation Vasodilation Felodipine Felodipine Felodipine->Ca_channel Blocks

Caption: Mechanism of action of Felodipine as a calcium channel blocker.

Troubleshooting Workflow for Low Recovery

Troubleshooting_Workflow Start Low Recovery of this compound Check_Method SPE or LLE? Start->Check_Method SPE_Path Solid-Phase Extraction Check_Method->SPE_Path SPE LLE_Path Liquid-Liquid Extraction Check_Method->LLE_Path LLE Check_Retention Analyte retained? SPE_Path->Check_Retention Optimize_Loading Optimize Loading: - Adjust sample pH - Decrease flow rate - Check sorbent choice Check_Retention->Optimize_Loading No Check_Wash Lost in wash? Check_Retention->Check_Wash Yes SPE_Success Recovery Improved Optimize_Loading->SPE_Success Weaker_Wash Use weaker wash solvent Check_Wash->Weaker_Wash Yes Check_Elution Incomplete elution? Check_Wash->Check_Elution No Weaker_Wash->SPE_Success Stronger_Elution Use stronger/more elution solvent Check_Elution->Stronger_Elution Yes Stronger_Elution->SPE_Success Check_pH_Solvent Optimize Partitioning: - Adjust aqueous pH - Change organic solvent LLE_Path->Check_pH_Solvent Check_Emulsion Emulsion formation? Check_pH_Solvent->Check_Emulsion Modify_Mixing Gentler mixing / Centrifuge Check_Emulsion->Modify_Mixing Yes LLE_Success Recovery Improved Check_Emulsion->LLE_Success No Modify_Mixing->LLE_Success

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Troubleshooting Ion Suppression for Felodipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent ion suppression of Felodipine-d5 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and in severe cases, false-negative results. The primary cause is competition for ionization in the MS source between this compound and matrix components like phospholipids, salts, and other endogenous or exogenous substances.

Q2: How can I determine if my this compound signal is being affected by ion suppression?

A2: A widely used technique to identify ion suppression is the post-column infusion experiment . This involves continuously infusing a solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the constant baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are suppressing the this compound signal.[1]

Another method is the post-extraction spike analysis . In this approach, the response of this compound in a clean solvent is compared to its response in a blank matrix sample that has been spiked with the analyte after the extraction process. A lower response in the matrix sample compared to the clean solvent indicates the presence of ion suppression.

Troubleshooting Guides

Issue 1: Inconsistent or low signal intensity for this compound.

This is a common indicator of ion suppression. The following troubleshooting steps can help mitigate this issue.

Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before analysis. Below are three common techniques with detailed protocols.

Option A: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of plasma sample, add the internal standard (e.g., Nimodipine).

  • Add 3 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and hexane (80:20, v/v) or methyl tert-butyl ether).[2][3]

  • Vortex the mixture for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable mobile phase for injection into the LC-MS/MS system.

Option B: Solid-Phase Extraction (SPE)

SPE is a technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix, while allowing interfering components to be washed away.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Load the Sample: Load 1 mL of the pre-treated plasma sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound and the internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Option C: Protein Precipitation (PPT)

PPT is a rapid and straightforward method to remove proteins from biological samples by adding a precipitating agent, typically an organic solvent or an acid.

Experimental Protocol: Protein Precipitation (PPT)

  • To 100 µL of plasma, add 500 µL of cold acetonitrile.[4]

  • Vortex the mixture for 15 minutes to ensure complete protein precipitation.

  • Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Collect the supernatant.

  • Evaporate the supernatant to dryness at approximately 70°C.

  • Reconstitute the residue in 200 µL of methanol or the initial mobile phase.[4]

Data Presentation: Comparison of Sample Preparation Techniques

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Selectivity GoodExcellentModerate
Recovery Generally good and consistent.High and reproducible.Can be variable, potential for analyte loss due to co-precipitation.
Matrix Effect Significant reduction of phospholipids.Most effective at removing a wide range of interferences.Least effective at removing phospholipids and other small molecules.
Throughput ModerateCan be automated for high throughput.High
Cost Low to moderateHigherLow

Workflow for Selecting a Sample Preparation Method

Workflow for choosing a sample preparation method.

If ion suppression persists after optimizing sample preparation, further improvements can be achieved by modifying the chromatographic conditions to separate this compound from interfering matrix components.

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl column) can alter the elution profile of both the analyte and interfering compounds, potentially resolving the co-elution.

  • Modify the Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change the selectivity of the separation.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.

Experimental Protocol: Post-Column Infusion for Diagnosing Ion Suppression

This protocol helps visualize the regions in the chromatogram where ion suppression is occurring.

  • Setup: Use a T-connector to introduce a constant flow of a this compound standard solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion: Infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Injection: Inject a blank, extracted plasma sample onto the LC column.

  • Analysis: Monitor the signal of this compound. A stable baseline should be observed. Any significant drop in the baseline indicates a region of ion suppression.

Logical Diagram for Troubleshooting Ion Suppression

Start Start: Ion Suppression Suspected PostColumn Perform Post-Column Infusion Experiment Start->PostColumn Suppression_Present Ion Suppression Confirmed? PostColumn->Suppression_Present Optimize_SamplePrep Optimize Sample Preparation (SPE, LLE, or PPT) Suppression_Present->Optimize_SamplePrep Yes End Proceed with Validation Suppression_Present->End No Optimize_Chroma Optimize Chromatography (Column, Mobile Phase) Optimize_SamplePrep->Optimize_Chroma Re_Test Re-run Post-Column Infusion Optimize_Chroma->Re_Test Suppression_Resolved Suppression Resolved? Re_Test->Suppression_Resolved Suppression_Resolved->End Yes Consult Consult Senior Scientist/ Technical Support Suppression_Resolved->Consult No

Troubleshooting workflow for ion suppression.

Issue 2: Poor accuracy and precision in quantitative results.

Even with a detectable signal, ion suppression can lead to variability and inaccuracy in quantification.

The most effective way to compensate for ion suppression is to use a stable isotope-labeled (SIL) internal standard, such as this compound for the quantification of Felodipine. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.

When a SIL internal standard is not available, preparing calibration standards and quality control (QC) samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects. This approach ensures that the calibration curve is affected by ion suppression to the same extent as the samples, improving the accuracy of the results. However, this method does not account for sample-to-sample variability in the matrix.

References

Technical Support Center: Felodipine-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common interferences in the analysis of Felodipine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interferences in this compound analysis can be broadly categorized into three types:

  • Endogenous Interferences: These originate from the biological matrix itself, primarily plasma. The most significant endogenous interferences are phospholipids, which are known to cause matrix effects, leading to ion suppression or enhancement in the mass spectrometer.

  • Exogenous Interferences: These are substances introduced from external sources. Common exogenous interferences include co-administered drugs and their metabolites, as well as degradation products of Felodipine.

  • Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as this compound or its fragments, which can potentially interfere with quantification.

Q2: How do matrix effects from endogenous components affect this compound analysis?

A2: Matrix effects occur when co-eluting compounds from the sample matrix, such as phospholipids, alter the ionization efficiency of the analyte (this compound) in the mass spectrometer's ion source.[1][2][3][4] This can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), resulting in inaccurate and imprecise quantification.[1]

Q3: Can co-administered drugs interfere with this compound analysis?

A3: Yes, co-administered drugs can significantly impact the analysis of Felodipine. Felodipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Co-administration with strong inhibitors of CYP3A4 (e.g., itraconazole, erythromycin) can lead to a significant increase in Felodipine plasma concentrations. Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, carbamazepine) can decrease its concentration. This is a critical consideration when interpreting quantitative results.

Q4: Is Felodipine susceptible to degradation, and can the degradation products interfere with the analysis?

A4: Yes, Felodipine is known to be susceptible to photodegradation. Exposure to UV light can lead to the formation of two primary photoproducts: a pyridine derivative and a dimer of Felodipine. These degradation products have different mass-to-charge ratios from Felodipine and this compound and, if not chromatographically separated, could potentially interfere with the analysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability in Results

This is often indicative of matrix effects, primarily from phospholipids in plasma samples.

Troubleshooting Workflow:

cluster_0 Troubleshooting Matrix Effects A Observe Poor Peak Shape, Low Signal, or High Variability B Hypothesize Matrix Effects (e.g., Phospholipid Interference) A->B C Optimize Sample Preparation B->C Implement/Improve Phospholipid Removal D Optimize Chromatographic Conditions B->D Adjust Gradient/Column to Separate Analyte from Interferences E Review Data and Assess Improvement C->E D->E F Problem Resolved E->F Acceptable Results G Consult Instrument Manufacturer or Application Specialist E->G Persistent Issues

Caption: Troubleshooting workflow for matrix effects.

Detailed Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all phospholipids.

    • Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent to extract Felodipine, leaving polar phospholipids in the aqueous layer.

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids and other matrix components.

  • Optimize Chromatographic Conditions:

    • Column Selection: Use a column with a suitable stationary phase (e.g., C18) to achieve good separation.

    • Gradient Elution: Modify the mobile phase gradient to ensure that this compound elutes in a region free from major matrix interferences. Phospholipids typically elute later in a reversed-phase gradient.

Quantitative Data on Common Endogenous Interferences (Phospholipids):

Phospholipid ClassCommon AdductsTypical m/z Range
Phosphatidylcholines (PC)[M+H]+, [M+Na]+700 - 850
Lysophosphatidylcholines (LPC)[M+H]+450 - 600
Phosphatidylethanolamines (PE)[M+H]+700 - 850
Sphingomyelins (SM)[M+H]+700 - 850

Note: The exact m/z values will depend on the specific fatty acid chains attached to the phospholipid backbone. Retention times will vary significantly based on the chromatographic conditions used.

Issue 2: Unexpectedly High or Low Felodipine Concentrations

This could be due to drug-drug interactions affecting Felodipine metabolism.

Troubleshooting Workflow:

cluster_1 Troubleshooting Unexpected Concentrations H Observe Unexpectedly High or Low Felodipine Concentrations I Review Subject's Concomitant Medication History H->I J Identify Potential CYP3A4 Inhibitors or Inducers I->J K Interpret Results in the Context of Drug-Drug Interactions J->K L Consider Therapeutic Drug Monitoring (TDM) if Clinically Indicated K->L

Caption: Workflow for investigating unexpected concentrations.

Common Co-administered Drugs Affecting Felodipine Levels:

Drug ClassExample DrugsEffect on Felodipine Concentration
CYP3A4 Inhibitors
Azole AntifungalsItraconazole, KetoconazoleSignificant Increase
Macrolide AntibioticsErythromycin, ClarithromycinIncrease
HIV Protease InhibitorsRitonavirIncrease
OthersGrapefruit Juice, CimetidineIncrease
CYP3A4 Inducers
AnticonvulsantsCarbamazepine, PhenytoinDecrease
OthersRifampicin, St. John's WortDecrease
Issue 3: Appearance of Unidentified Peaks in the Chromatogram

This may be due to the presence of Felodipine degradation products.

Troubleshooting Workflow:

cluster_2 Troubleshooting Unidentified Peaks M Observe Unidentified Peaks in Chromatogram N Consider Sample Handling and Storage Conditions M->N O Hypothesize Photodegradation N->O Suspicion of Light Exposure P Analyze a Freshly Prepared Standard Protected from Light O->P Q Compare Chromatograms to Confirm Degradation P->Q R Implement Light-Protective Measures for Samples Q->R Degradation Confirmed

Caption: Workflow for addressing unidentified peaks.

Quantitative Data on Felodipine Photodegradation Products:

Photodegradation Product[M+H]+ m/z
Pyridine Derivative382.20
Felodipine Dimer767.4

Note: The dimer m/z is an approximation and may vary based on adduct formation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To effectively remove phospholipids from plasma samples prior to LC-MS/MS analysis.

Methodology:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or phospholipid removal plate) with methanol followed by water.

  • Sample Loading: Load the plasma sample (pre-treated with a protein precipitating agent like acetonitrile, if required by the SPE protocol) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Felodipine and this compound using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Analysis of Felodipine

Objective: To achieve sensitive and selective quantification of Felodipine and this compound.

Methodology:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Felodipine, followed by a wash step and re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Felodipine: m/z 384.1 → 338.0

      • This compound: The precursor ion will be 5 Daltons higher than Felodipine (approximately m/z 389.1). The product ion may be the same or also shifted by 5 Daltons, depending on the fragmentation pattern. The exact transition should be optimized for the specific instrument.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for both Felodipine and this compound.

References

Technical Support Center: Optimizing Felodipine-d5 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the internal standard (IS) concentration of Felodipine-d5 in bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization and use of this compound as an internal standard in LC-MS/MS analysis.

Observed Issue Potential Root Cause(s) Recommended Action(s)
High Variability in IS Response Across Samples Inconsistent sample preparation, including errors in aliquoting the IS or variable extraction recovery.[1]Manually review the preparation steps for affected samples. Ensure consistent and accurate pipetting of the IS solution. Consider using automated liquid handling for improved precision.
Matrix effects, where co-eluting components suppress or enhance the IS signal.[1][2]Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Evaluate the necessity of further sample cleanup or matrix-matched calibration standards.[1][2]
Autosampler malfunction leading to inconsistent injection volumes.Conduct an injection precision test to verify the autosampler's performance.
Complete Loss of IS Signal in All Samples Systemic error in IS addition.Verify that the IS solution was prepared correctly and added to all samples. A common human error is forgetting to add the IS solution.
LC-MS system failure.Check for leaks in the LC system and ensure proper mobile phase composition and flow rate. Inspect the ion source for contamination and verify that the correct MS method, including the MRM transition for this compound, is being used.
IS Signal Drifts Over the Analytical Run Gradual contamination of the ion source or LC column.Clean the ion source and re-run system suitability tests. If the issue persists, consider flushing or replacing the LC column.
Instability of the IS in the prepared samples.Assess the stability of this compound in the sample matrix under the storage and analytical conditions. Prepare fresh IS spiking solutions and QC samples.
Non-linear Calibration Curve Isotopic interference ("cross-talk") from high concentrations of the analyte (Felodipine).Use a stable isotope-labeled standard with a higher mass difference if available. Some mass spectrometry software can mathematically correct for isotopic contributions.
Inappropriate IS concentration.A general guideline is to use an IS concentration that results in a signal intensity approximately 50% of the highest calibration standard. However, in some cases, a higher IS concentration can improve linearity by normalizing ionization suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for my this compound internal standard?

A1: The optimal concentration of this compound is dependent on the expected concentration range of Felodipine in your samples and the sensitivity of your LC-MS/MS instrument. A common starting point is a concentration that yields a robust and reproducible signal without causing detector saturation. A good practice is to aim for an IS response that is in the mid-range of the calibration curve for the analyte.

Q2: Why is a deuterated internal standard like this compound preferred for LC-MS analysis?

A2: Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for quantitative bioanalysis. This is because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction recovery and matrix effects. This allows for more accurate and precise quantification by correcting for variations throughout the analytical process.

Q3: Can I use a single internal standard for multiple analytes?

A3: While it is possible, it is not the ideal approach. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard. If a single IS is used for multiple analytes, it should be demonstrated that it can effectively track the analytical behavior of all analytes.

Q4: I'm observing a slight shift in retention time between Felodipine and this compound. Is this a problem?

A4: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If the peaks still have significant overlap, the impact on quantification is often minimal. However, if the separation is substantial, they may experience different matrix effects, which could compromise accuracy. In such cases, modifying chromatographic conditions to improve co-elution is recommended.

Q5: My results show poor accuracy and precision despite using this compound. What should I investigate?

A5: Even with a stable isotope-labeled internal standard, other factors can lead to poor performance. Investigate potential issues such as:

  • Inconsistent sample preparation: Ensure meticulous and consistent execution of all sample preparation steps.

  • Instrumental problems: Verify the performance of the LC-MS system, including autosampler precision and detector stability.

  • Internal standard stability: Confirm that this compound is stable throughout the entire process, from sample collection and storage to final analysis.

  • Suboptimal IS concentration: Re-evaluate the concentration of the internal standard to ensure it is appropriate for the calibration range.

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a bioanalytical method.

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to achieve the target concentration.

  • Working Stock Solution (e.g., 10 µg/mL): Perform a serial dilution of the primary stock solution to create a working stock solution.

  • Spiking Solutions: Prepare a series of spiking solutions at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL) from the working stock solution.

2. Experimental Procedure:

  • Prepare Blank Matrix Samples: Obtain a pooled batch of the biological matrix (e.g., plasma, urine) that is free of the analyte and internal standard.

  • Spike with this compound: Aliquot the blank matrix into a series of tubes. Spike each set of tubes with a different concentration of the this compound spiking solution. A constant, low volume of the spiking solution should be added to minimize matrix dilution.

  • Sample Extraction: Process the spiked samples using the established extraction procedure for your bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.

  • Data Evaluation:

    • Monitor the peak area or height of the this compound signal for each concentration.

    • Assess the reproducibility of the signal at each concentration by calculating the coefficient of variation (%CV) for replicate injections.

    • Select the concentration that provides a consistent and reproducible signal well above the limit of detection but not so high as to cause detector saturation.

3. Confirmation with Calibration Curve:

  • Prepare a full calibration curve for Felodipine using the selected optimal concentration of this compound.

  • Ensure that the response of this compound is consistent across all calibration standards and quality control (QC) samples. The %CV of the IS response across the calibration curve should ideally be within ±15%.

Quantitative Data Summary

Parameter Acceptable Range/Value Rationale
IS Response Consistency %CV ≤ 15% across the batchEnsures that the internal standard is performing consistently and effectively normalizing variations.
IS Recovery Should be consistent and comparable to the analyteEnsures that the IS effectively tracks the analyte during sample preparation.
IS Response vs. Analyte Concentration Should not show a significant trend with increasing analyte concentrationA significant trend may indicate issues like matrix effects or isotopic interference.

Workflow for Troubleshooting IS Variability

G Troubleshooting Workflow for Internal Standard Variability start High IS Variability Observed prep_review Review Sample Preparation Protocol start->prep_review human_error Check for Pipetting Errors or Missed Additions prep_review->human_error matrix_effects Investigate Matrix Effects human_error->matrix_effects No Errors Found resolve Issue Resolved human_error->resolve Errors Found & Corrected post_column_infusion Perform Post-Column Infusion Experiment matrix_effects->post_column_infusion autosampler_check Check Autosampler Performance reinject Re-inject Subset of Samples autosampler_check->reinject post_column_infusion->autosampler_check No Significant Matrix Effects cleanup Optimize Sample Cleanup post_column_infusion->cleanup Suppression/ Enhancement Identified cleanup->resolve instrument_issue Suspect Instrument Issue reinject->instrument_issue Variability Persists reinject->resolve Variability Resolved source_cleaning Clean Ion Source instrument_issue->source_cleaning Yes instrument_issue->resolve No lc_check Check LC System (Leaks, Flow Rate) source_cleaning->lc_check lc_check->resolve

Caption: Troubleshooting workflow for high internal standard variability.

References

Technical Support Center: Felodipine-d5 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting issues related to the chromatographic analysis of Felodipine-d5. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, such as peak splitting, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

A1: this compound is a deuterated form of Felodipine, a calcium channel blocker used to treat hypertension. In chromatography, particularly in mass spectrometry-based detection methods (LC-MS), this compound is commonly used as an internal standard. Its chemical properties are nearly identical to Felodipine, but its increased mass allows it to be distinguished from the non-deuterated analyte, ensuring accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: I am observing peak splitting for my this compound internal standard. What are the most common causes?

A2: Peak splitting in chromatography can arise from a variety of factors. The most common causes include problems with the analytical column (e.g., contamination, voids, or a blocked frit), issues with the mobile phase (e.g., incorrect composition or temperature fluctuations), sample preparation errors (e.g., high concentration or injection solvent mismatch), or problems with the HPLC system itself (e.g., dead volume in tubing or fittings).[1]

Q3: Could the chiral nature of Felodipine be the reason for the peak splitting of this compound?

A3: Yes, this is a strong possibility. Felodipine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-Felodipine).[2] If your chromatographic method has some degree of chiral selectivity, it might partially separate the enantiomers of this compound, leading to a split or broadened peak. This is especially relevant if you are using a chiral stationary phase or a mobile phase containing a chiral additive.

Q4: If all peaks in my chromatogram are splitting, not just this compound, where should I start troubleshooting?

A4: When all peaks are affected, the issue likely lies with the HPLC system before the column or a global problem with the column itself.[3] Common culprits include a void at the column inlet, a blocked column frit, or improper connections in the flow path between the injector and the detector.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Splitting of this compound

This guide provides a systematic approach to troubleshooting peak splitting observed for the this compound peak.

Initial Assessment Workflow

cluster_system System-Wide Issues cluster_analyte Analyte-Specific Issues start Peak Splitting Observed for this compound q_all_peaks Are all peaks in the chromatogram splitting? start->q_all_peaks check_connections Check all tubing and fittings for leaks or dead volume. q_all_peaks->check_connections Yes q_chiral Is a chiral separation occuring? q_all_peaks->q_chiral No check_frit Inspect and clean/replace the column inlet frit. check_connections->check_frit check_column_void Check for a void at the column inlet. check_frit->check_column_void end Peak Shape Restored check_column_void->end adjust_chiral_method Optimize chiral method: - Adjust mobile phase - Change column temperature q_chiral->adjust_chiral_method Yes non_chiral_issues Investigate non-chiral causes q_chiral->non_chiral_issues No adjust_chiral_method->end check_solvent Sample solvent mismatch? (Stronger than mobile phase) non_chiral_issues->check_solvent check_conc Sample concentration too high? check_solvent->check_conc check_conc->end

Caption: Troubleshooting workflow for this compound peak splitting.

Troubleshooting Steps and Solutions

Symptom Potential Cause Recommended Action Expected Outcome
Only the this compound peak is split or has a shoulder. Partial Chiral Separation If using a chiral column, optimize the mobile phase composition (e.g., adjust the percentage of alcohol or modifier). If using an achiral column, consider that some C18 phases can exhibit chiral recognition. Try a different column or adjust the temperature.A single, sharp peak for this compound.
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase. Prepare the this compound standard in the initial mobile phase composition.Improved peak shape, especially for early eluting peaks.
High Sample Concentration The concentration of the internal standard is too high, leading to column overload. Dilute the this compound working solution.A symmetrical, Gaussian peak.
All peaks in the chromatogram, including this compound, are split. Column Void or Contamination A void has formed at the column inlet, or the inlet frit is contaminated. Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column frit or the entire column.Restoration of symmetrical peak shapes for all analytes.
System Dead Volume Improperly connected tubing or fittings are creating extra-column volume. Ensure all fittings are properly tightened and that the tubing is fully seated in the ports.Sharper peaks with no splitting.
Peak splitting is inconsistent between injections. Mobile Phase Inconsistency The mobile phase is not properly mixed or is degassing. Prepare fresh mobile phase and ensure it is thoroughly degassed.Reproducible peak shapes and retention times.
Temperature Fluctuations The column temperature is not stable. Use a column oven to maintain a consistent temperature.Consistent peak shapes and retention times.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Felodipine Analysis

This protocol is a general-purpose method for the analysis of Felodipine and can be adapted for this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C
Detection UV at 234 nm
Internal Standard This compound (or Felodipine-d6)

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Prepare a stock solution of Felodipine and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and samples.

  • Quantify Felodipine using the peak area ratio of Felodipine to this compound.

Protocol 2: Chiral Separation of Felodipine Enantiomers

This protocol is specifically for the separation of Felodipine enantiomers and can be used to investigate chiral effects on this compound peak shape.

Parameter Condition
Column Chiralcel OJ-H
Mobile Phase n-Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection UV at 254 nm

Procedure:

  • Prepare the mobile phase and degas thoroughly.

  • Prepare a solution of racemic Felodipine or this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a stable temperature.

  • Inject the sample and monitor the separation of the enantiomers.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering a split peak for this compound.

cluster_single Single Peak Issue cluster_all All Peaks Affected start Split Peak Detected check_scope Is it only the this compound peak? start->check_scope check_chiral Investigate Chiral Effects (see Protocol 2) check_scope->check_chiral Yes check_hw Inspect Hardware: - Column (void, frit) - Connections (leaks) check_scope->check_hw No check_sample_prep Review Sample Preparation: - Solvent Mismatch - High Concentration check_chiral->check_sample_prep solution Implement Corrective Action check_sample_prep->solution check_mp Verify Mobile Phase: - Composition - Degassing check_hw->check_mp check_mp->solution end Problem Resolved solution->end

Caption: Logical flow for diagnosing the cause of peak splitting.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Utilizing Felodipine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the development and validation of robust bioanalytical methods. This guide presents an objective comparison of a bioanalytical method for felodipine utilizing a deuterated internal standard, Felodipine-d5, against an alternative method employing a non-deuterated internal standard. The information is supported by experimental data to aid in making informed decisions for quantitative bioanalysis.

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL internal standards whenever possible. The fundamental advantage lies in the near-identical physicochemical properties of the SIL internal standard to the analyte. This similarity ensures that the internal standard experiences similar extraction recovery, matrix effects, and ionization response, thereby providing more accurate and precise quantification of the analyte.

This guide will delve into a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of felodipine in human plasma. The primary method employs this compound as the internal standard, while the comparator method utilizes Nimodipine, a structurally similar molecule, as the internal standard.

Comparative Analysis of Bioanalytical Methods

The following tables provide a structured summary of the key validation parameters for the two bioanalytical methods, allowing for a direct comparison of their performance.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1: this compound Internal StandardMethod 2: Nimodipine Internal Standard[1]
LC System High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Column Chiralcel OJ-R (cellulose tris(4-methyl benzoate))C18 analytical column (100 mm x 4.6 mm i.d.)
Mobile Phase 2-propanol-iso-hexane (11:89) with post-column addition of ammonium acetate in ethanol-water (95:5)Acetonitrile and 0.1% formic acid
Flow Rate Not SpecifiedNot Specified
Injection Volume Not SpecifiedNot Specified
MS System Tandem Mass SpectrometerTandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (Analyte) Not Specifiedm/z 384.1 → 338.0
MRM Transition (IS) Deuterated felodipine racematem/z 419.0 → 301.1

Table 2: Method Validation Parameters

ParameterMethod 1: this compound Internal StandardMethod 2: Nimodipine Internal Standard[1]
Linearity Range Not Specified0.1038 - 10.38 µg/L
Lower Limit of Quantification (LLOQ) 0.25 nmol/L (approximately 0.1 ng/mL)0.1038 µg/L (approximately 0.1 ng/mL)
Intra-day Precision (RSD%) < 10% at 0.27 nmol/L, < 2% at 22 nmol/L< 10.4%
Inter-day Precision (RSD%) 3.6% at 4 nmol/L< 10.4%
Accuracy Not SpecifiedNot Specified
Extraction Recovery Not SpecifiedFelodipine: 99.4%, Nimodipine: 103.5%
Matrix Effect Not SpecifiedFelodipine: 110.1%, Nimodipine: 108.4%

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for replicating and comparing bioanalytical methods.

Method 1: Felodipine Quantification using this compound Internal Standard

This method focuses on the enantioselective determination of felodipine in human plasma.

1. Sample Preparation:

  • Aliquots of human plasma are spiked with a known concentration of deuterated felodipine racemate (internal standard).

  • The plasma samples undergo a liquid-liquid extraction (LLE) procedure using toluene as the extraction solvent.

  • The organic layer, containing felodipine and the internal standard, is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation:

  • The reconstituted sample is injected into an HPLC system.

  • The enantiomers of felodipine and the internal standard are separated on a Chiralcel OJ-R chiral stationary phase column.

  • The mobile phase consists of a mixture of 2-propanol and iso-hexane (11:89, v/v).

3. Mass Spectrometric Detection:

  • Post-column, a solution of ammonium acetate in ethanol-water (95:5) is added to the eluent to facilitate the formation of ammonium adducts.

  • The analytes are detected using a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode.

  • Quantification is achieved by monitoring the specific precursor to product ion transitions for both felodipine enantiomers and the deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike lle Liquid-Liquid Extraction (Toluene) spike->lle separate Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into HPLC reconstitute->injection separation Chiral Separation (Chiralcel OJ-R) injection->separation post_column Post-Column Addition (Ammonium Acetate) separation->post_column detection MS/MS Detection (ESI+) post_column->detection quantification Quantification detection->quantification

Bioanalytical workflow for felodipine using this compound.
Method 2: Felodipine Quantification using Nimodipine Internal Standard[1]

This method provides an alternative approach for the quantification of felodipine in human plasma.

1. Sample Preparation:

  • To a 0.5 mL aliquot of human plasma, a known amount of Nimodipine (internal standard) is added.

  • A liquid-liquid extraction is performed using a mixture of diethyl ether and hexane (80:20, v/v).

  • The organic phase is collected and evaporated to dryness.

  • The resulting residue is redissolved in the mobile phase.

2. Chromatographic Separation:

  • The prepared sample is injected into an HPLC system.

  • Chromatographic separation is achieved on a C18 analytical column (100 mm x 4.6 mm i.d.).

  • The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid.

3. Mass Spectrometric Detection:

  • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Felodipine and the internal standard, Nimodipine, are detected and quantified using multiple reaction monitoring (MRM). The specific transitions monitored are m/z 384.1 → 338.0 for felodipine and m/z 419.0 → 301.1 for nimodipine.[1]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (0.5 mL) spike Add Nimodipine (IS) plasma->spike lle Liquid-Liquid Extraction (Diethyl ether/Hexane) spike->lle separate Collect Organic Phase lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Redissolve in Mobile Phase evaporate->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+) separation->detection quantification Quantification (MRM) detection->quantification

Bioanalytical workflow for felodipine using Nimodipine.

Discussion and Conclusion

The choice of internal standard is a critical factor influencing the reliability of a bioanalytical method. The use of a deuterated internal standard like this compound (Method 1) is generally preferred as it co-elutes with the analyte and behaves almost identically during sample processing and analysis. This minimizes the impact of matrix effects and variations in extraction efficiency, leading to higher precision and accuracy. The provided data for Method 1, although not as extensive as for Method 2 in the available literature, demonstrates excellent precision with low relative standard deviations.

Method 2, utilizing Nimodipine as an internal standard, presents a viable alternative. Nimodipine is structurally related to felodipine, which can provide adequate compensation for analytical variability. The validation data for this method demonstrates good linearity, a low LLOQ, and acceptable precision. However, potential differences in extraction recovery and ionization efficiency between felodipine and nimodipine could introduce a greater degree of variability compared to a method using a stable isotope-labeled internal standard.

References

A Comparative Guide to Internal Standards for Felodipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of felodipine in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison of Felodipine-d5, a deuterated analog of the analyte, with other commonly used internal standards, supported by experimental data from published studies.

The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the analyte's detection. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as its behavior is virtually identical to that of the analyte. However, other structurally similar molecules have also been successfully employed. This guide will delve into the performance characteristics of this compound versus alternative internal standards like nimodipine, pantoprazole, and disulfiram.

Performance Data Comparison

The following tables summarize the quantitative performance data from various studies employing different internal standards for felodipine quantification.

Table 1: Method Validation Parameters with Deuterated Felodipine as Internal Standard

ParameterResult
Linearity Range0.04 - 20 ng/mL
Correlation Coefficient (r)0.9997
Intra-day Precision (RSD)5.01% - 7.22%
Inter-day Precision (RSD)5.12% - 9.42%
Accuracy98.21% - 106.20%
Limit of Quantification (LOQ)0.10 ng/mL[1]

Data extracted from a study using deuterated felodipine racemate as the internal standard.[1]

Table 2: Method Validation Parameters with Nimodipine as Internal Standard

ParameterResult
Linearity Range0.02 - 10 ng/mL
Correlation Coefficient (r²)> 0.994
Between-run Precision (RSD)5.7% - 7.1%
Between-run Accuracy±0.0% to 3.1%
Limit of Quantification (LOQ)Not explicitly stated, but linearity starts at 0.02 ng/mL

Data from a study quantifying felodipine in human plasma.[2]

Table 3: Method Validation Parameters with Pantoprazole as Internal Standard

ParameterResult
Linearity Range0.8 - 13.0 ng/mL
Limit of Detection (LOD)0.10 ng/mL
Limit of Quantification (LOQ)0.50 ng/mL

This study provided linearity and sensitivity data.[3]

Table 4: Method Validation Parameters with Disulfiram as Internal Standard

ParameterResult
Linearity Range2 - 20 µg/mL

This HPLC-UV method was used for pharmaceutical samples, hence the higher concentration range.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols from the cited studies.

Method Using Deuterated Felodipine Internal Standard

This method was developed for the determination of felodipine in human serum by LC-MS-MS.

  • Sample Preparation: Liquid-liquid extraction was used to pretreat the serum samples.

  • Chromatography:

    • Column: Xterra column (50 mm × 2.1 mm, 3.5 μm)

    • Mobile Phase: Acetonitrile-0.02% ammonia water with a gradient program

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry:

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Transitions: m/z 382.1/145 for felodipine

Method Using Nimodipine Internal Standard

This LC-MS/MS method was developed for the quantification of felodipine in human blood plasma.

  • Sample Preparation: A liquid-liquid extraction procedure using diethyl ether/hexane (80/20, v/v) was employed to extract felodipine from 0.5 mL of human plasma.

  • Chromatography:

    • Column: C18 analytical column (100 mm x 4.6 mm i.d.)

    • Run Time: 5 minutes

Method Using Pantoprazole Internal Standard

This LC-MS method was developed for the estimation of felodipine in human plasma.

  • Chromatography:

    • Stationary Phase: Princeton SPHER C18 (150 x 4.6 mm i.d. of 5)

    • Mobile Phase: Acetonitrile : 2mM ammonium acetate (80:20% v/v)

    • Flow Rate: 0.8 ml/min

  • Detection: Photo diode array detector at 38.10 nm.

Method Using Disulfiram Internal Standard

This HPLC method was developed for the quantitative determination of felodipine in pharmaceutical samples.

  • Chromatography:

    • System: Isocratic

    • Mobile Phase: Methanol-0.055M phosphate buffer (83:17 v/v, pH=3±0.1)

  • Detection: UV detection at 275 nm.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for quantifying felodipine using an internal standard.

Felodipine Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: General workflow for felodipine quantification using an internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for felodipine.

  • This compound stands out as the theoretically optimal choice. Its chemical and physical properties are nearly identical to felodipine, ensuring that it behaves similarly during sample preparation and analysis, which corrects for variability in extraction and matrix effects more effectively. The data presented demonstrates excellent linearity, precision, and accuracy when using a deuterated internal standard.

  • Nimodipine also proves to be a suitable internal standard, exhibiting good performance in terms of linearity, precision, and accuracy. As a fellow dihydropyridine calcium channel blocker, it shares structural similarities with felodipine.

  • Pantoprazole and Disulfiram have been utilized as internal standards, but the available data is less comprehensive for a direct comparison of all validation parameters. The use of disulfiram was in an HPLC-UV method for pharmaceutical formulations, which typically involves higher concentrations and may not be directly transferable to bioanalytical applications requiring high sensitivity.

For researchers aiming for the highest level of accuracy and precision in pharmacokinetic and other bioanalytical studies of felodipine, the use of a stable isotope-labeled internal standard like This compound is strongly recommended . When a deuterated standard is not available or cost-prohibitive, a structurally similar analog like nimodipine can serve as a viable alternative, provided the method is thoroughly validated to demonstrate its suitability. The choice of internal standard should always be justified by comprehensive validation data that meets regulatory requirements.

References

A Comparative Guide to Felodipine-d5 and Diazepam-d5 as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any potential variability and ensuring accurate quantification. This guide provides a detailed comparison of two commonly used deuterated internal standards, Felodipine-d5 and Diazepam-d5, with supporting experimental data and protocols to aid in the selection process for mass spectrometry-based assays.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to all samples, including calibrators and quality controls, at a consistent amount. Its primary role is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. The use of a stable isotope-labeled (SIL) internal standard, where some atoms in the analyte molecule are replaced with their heavy isotopes (e.g., deuterium), is considered the gold standard. These SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction.

This guide focuses on two such deuterated compounds: this compound, a deuterated analog of the calcium channel blocker felodipine, and Diazepam-d5, a deuterated form of the benzodiazepine diazepam.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of an internal standard is crucial for its effective application. These properties influence its behavior during sample preparation, chromatographic separation, and mass spectrometric detection.

PropertyThis compoundDiazepam-d5
Chemical Formula C₁₈H₁₄D₅Cl₂NO₄C₁₆H₈D₅ClN₂O
Molecular Weight 389.28 g/mol [1]~289.77 g/mol
Structure Deuterated FelodipineDeuterated Diazepam
Solubility Soluble in dichloromethane and ethanol; insoluble in water.[2]Freely soluble in methanol.
LogP 4.36 (for non-deuterated Felodipine)[3]Not explicitly found for d5, but Diazepam is lipophilic.

Performance as Internal Standards: A Comparative Analysis

The performance of an internal standard is evaluated through various validation parameters as stipulated by regulatory guidelines. While no direct head-to-head comparative studies between this compound and Diazepam-d5 were identified, this section collates and compares their performance data from separate validation studies. It is important to note that experimental conditions in these studies may vary.

Linearity and Range

Both internal standards have been successfully used in methods demonstrating excellent linearity over a wide range of analyte concentrations.

Analyte(s)Internal StandardLinear RangeCorrelation Coefficient (r²)Reference
FelodipinePantaprazole0.8 - 13.0 ng/mL[3]Not specified[3]
FelodipineNimodipine0.04 - 20 ng/mL0.9997
Designer BenzodiazepinesDiazepam-d51 - 500 ng/mL>0.99
Diazepam and metabolitesDiazepam-d50.100 to 500 ng/mLNot specified
Accuracy and Precision

Accuracy (% bias) and precision (% coefficient of variation, CV) are critical measures of a method's reliability. Both Felodipine-d6 (a close analog to -d5) and Diazepam-d5 have been used in methods demonstrating high accuracy and precision.

Felodipine-d6 as Internal Standard for Felodipine Enantiomers

QC LevelAccuracy (%)Precision (%CV)
LowNot specified< 15%
MediumNot specified< 15%
HighNot specified< 15%
(Data inferred from a study using D6-Felodipine for the determination of felodipine enantiomers, which stated that the method was validated with acceptable accuracy and precision)

Diazepam-d5 as Internal Standard for Diazepam and other Benzodiazepines

QC LevelAccuracy (% Bias)Within-run Precision (%CV)Between-run Precision (%CV)Reference
Low (for Diazepam)≤ ±17.6%≤ 12.2%≤ 11.7%
Medium (for Diazepam)≤ ±17.6%≤ 12.2%≤ 11.7%
High (for Diazepam)≤ ±17.6%≤ 12.2%≤ 11.7%
Low (for various benzodiazepines)Within ±15%Not specifiedNot specified
Medium (for various benzodiazepines)Within ±15%Not specifiedNot specified
High (for various benzodiazepines)Within ±15%Not specifiedNot specified
Recovery and Matrix Effects

Extraction recovery and matrix effects are important parameters to assess the efficiency of the sample preparation process and the influence of the biological matrix on the analyte and internal standard signals.

Internal StandardAnalyte(s)Extraction Recovery (%)Matrix Effect (%)Reference
Diazepam-d5Diazepam and metabolites95 - 119%97 - 119%
Felodipine-d6Felodipine enantiomersNot explicitly stated, but method was successfully applied to plasma samples.Not explicitly stated.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for methods utilizing Felodipine-d6 and Diazepam-d5 as internal standards.

Method Using Felodipine-d6 as Internal Standard for Felodipine Enantiomers
  • Sample Preparation: D6-Felodipine is added to plasma samples. The samples are then extracted with a suitable organic solvent.

  • Chromatographic Separation: The extracted enantiomers are resolved on a chiral stationary phase column, such as a Chiralcel OJ column.

  • Mass Spectrometric Detection: Each enantiomer in the effluent is analyzed by capillary column gas chromatography/positive ion electron impact mass spectrometry.

Method Using Diazepam-d5 as Internal Standard for Designer Benzodiazepines in Blood
  • Sample Preparation: To 0.5 mL of blood, an internal standard working solution containing Diazepam-d5 is added. The samples undergo solid-phase extraction (SPE). The SPE cartridges are washed, dried, and the analytes are eluted with a mixture of ethyl acetate and ammonium hydroxide.

  • Chromatographic Separation: An Agilent InfinityLab Poroshell 120 EC18 column (3.0 mm x 50 mm, 2.7 µm) is used. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution at a flow rate of 0.7 mL/min.

  • Mass Spectrometric Detection: An Agilent jet stream-electrospray ionization (AJS-ESI) source is used in positive mode, with data collected using multiple reaction monitoring (MRM).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical workflow using an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Blood) Spike_IS Spike with Internal Standard (this compound or Diazepam-d5) Sample->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Sample_Prep LC_Separation LC Separation (Chromatography) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Mass Spectrometry) LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio vs. Concentration) MS_Detection->Data_Analysis Result Quantitative Result Data_Analysis->Result

Caption: General workflow for a bioanalytical assay using an internal standard.

Signaling_Pathway_Concept Analyte_IS_Mixture Analyte + Internal Standard in Sample Matrix Extraction Extraction Process Analyte_IS_Mixture->Extraction Analyte_Loss Analyte Loss Extraction->Analyte_Loss affects IS_Loss Internal Standard Loss Extraction->IS_Loss affects Ionization Ionization in MS Source Extraction->Ionization Matrix_Effect Matrix Effect (Suppression or Enhancement) Ionization->Matrix_Effect is influenced by Detector_Response Detector Response Ionization->Detector_Response Matrix_Effect->Detector_Response impacts Ratio_Calculation Ratio Calculation (Analyte Signal / IS Signal) Detector_Response->Ratio_Calculation Corrected_Result Corrected Quantitative Result Ratio_Calculation->Corrected_Result

Caption: Conceptual diagram of how an internal standard corrects for variability.

Conclusion

Both this compound and Diazepam-d5 serve as excellent internal standards for their respective analogous analytes in bioanalytical LC-MS assays. The choice between them, when not analyzing felodipine or diazepam directly, will depend on the specific physicochemical properties of the analyte of interest. A key principle in selecting an internal standard is to choose one that is structurally as similar as possible to the analyte.

  • Diazepam-d5 has been extensively documented in the literature for the analysis of a wide range of benzodiazepines and other related compounds. Its performance is well-characterized, with robust data on accuracy, precision, and recovery.

  • This compound (and its close analog Felodipine-d6) has proven effective in the analysis of felodipine and its enantiomers. While less broadly documented for a wide array of other compounds, its properties make it a suitable candidate for analytes with similar structural features and physicochemical characteristics.

Ultimately, the selection of an internal standard requires careful consideration of the analyte's properties and thorough method validation to ensure the chosen standard provides reliable and accurate quantification. The data presented in this guide serves as a valuable resource for making an informed decision in the development of high-quality bioanalytical methods.

References

Precision and Accuracy in Felodipine Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of felodipine in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Felodipine-d5, is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the highest level of accuracy and precision. This guide provides a comparative overview of the performance of felodipine assays, with a focus on the role of the internal standard, and presents supporting experimental data from published studies.

While data specifically detailing the use of this compound is limited in publicly available literature, its utility is exemplified in stereoselective and sensitive methods for determining felodipine enantiomers[1]. Deuterated internal standards like this compound are ideal as they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response.

In the absence of extensive data on this compound, this guide presents a comparison with commonly used alternative internal standards to provide a benchmark for assay performance.

Comparative Analysis of Felodipine Assays

The following tables summarize the accuracy and precision data from various validated LC-MS/MS methods for the quantification of felodipine in human plasma, utilizing different internal standards.

Table 1: Accuracy of Felodipine Assays

Accuracy is typically expressed as the percentage of recovery of the analyte.

Internal StandardConcentration Levels (ng/mL)Mean Recovery (%)Reference
Nimodipine0.08, 8.0, 16.098.21 - 106.20[2]
NimodipineNot Specified98.00 - 103.67[3]
Amlodipine0.1, 20Not explicitly stated, but method deemed accurate[4]
PantaprazoleNot SpecifiedNot explicitly stated, but method deemed accurate[5]
Table 2: Precision of Felodipine Assays

Precision is evaluated by the relative standard deviation (RSD) or coefficient of variation (CV) at different concentration levels, for both intra-day (within a day) and inter-day (between days) measurements.

Internal StandardConcentration Levels (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Nimodipine0.08, 8.0, 16.05.01 - 7.225.12 - 9.42
Nimodipine0.06, 0.6, 7.5Not Specified5.7 - 7.1
NimodipineNot Specified< 9%< 9%
Nimodipine0.1038 (LOQ)< 10.4< 10.4

Experimental Workflow and Protocols

A highly sensitive and specific method for the determination of felodipine in human plasma typically involves protein precipitation followed by LC-MS/MS analysis. The workflow ensures the removal of interfering substances and accurate quantification.

Felodipine_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for the LC-MS/MS bioanalysis of felodipine.

Detailed Experimental Protocol (Representative)

This protocol is a synthesis of common methodologies for the quantification of felodipine in human plasma using LC-MS/MS with an internal standard.

1. Materials and Reagents:

  • Felodipine reference standard

  • This compound (or other appropriate internal standard, e.g., nimodipine)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Human plasma (blank)

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of felodipine and the internal standard in methanol.

  • Prepare working standard solutions of felodipine by serial dilution of the stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration curve standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation:

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 500 µL of cold acetonitrile for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a modifier like 0.1% formic acid or ammonium acetate.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Felodipine transition: m/z 384.0 → 338.0

    • Nimodipine (IS) transition: m/z 419.1 → 343.0

5. Data Analysis:

  • Quantify felodipine by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

  • Determine the concentration of felodipine in the QC and unknown samples from the calibration curve using linear regression.

Conclusion

The use of a stable isotope-labeled internal standard such as this compound is highly recommended for the bioanalysis of felodipine to achieve the highest level of accuracy and precision. The data presented from methods using alternative internal standards like nimodipine demonstrate that robust and reliable assays can be developed, with accuracy typically within ±15% and precision (%RSD) also within 15%, which is generally accepted by regulatory agencies for bioanalytical method validation. The choice of internal standard is critical and should ideally be a structural analog of the analyte, with a deuterated version being the optimal choice to minimize analytical variability. The experimental protocol outlined provides a solid foundation for developing and validating a high-quality bioanalytical method for felodipine.

References

A Comparative Guide to Analytical Methods for Felodipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Comparison of Analytical Methods

The table below summarizes the quantitative performance data from various validated analytical methods for Felodipine. This allows for a clear comparison of key performance indicators such as linearity, precision, accuracy, and limits of detection and quantification.

Method Linearity (µg/mL) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Reference
RP-HPLC 6.25 - 10098.6 - 100.2Intra-day: 0.9, Inter-day: 0.5Not ReportedNot Reported[1]
RP-HPLC 25 - 200Not specifiedNot specified0.0001250.00125[2]
Stability Indicating RP-HPLC Not specified98.13 - 99.56< 20.561.71[3]
HPTLC 0.3 - 1.8 (ng/band)98 - 101 ± 1.04< 20.011510.0349[4]
RP-HPTLC 0.5 - 3.0 (ng/band)99 - 100 ± 0.47< 20.02990.09061[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of Felodipine in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 238 nm or 243 nm.

  • Internal Standard: For LC-MS applications, Felodipine-d5 would be the ideal internal standard. For HPLC-UV, a structurally similar compound with a distinct retention time can be used.

  • Sample Preparation:

    • Standard solutions of Felodipine are prepared in the mobile phase.

    • For pharmaceutical preparations, tablets are crushed, and the powder is dissolved in a suitable solvent, followed by filtration and dilution to the desired concentration with the mobile phase.

  • Validation Parameters: The method is typically validated for linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple and rapid method for the estimation of Felodipine.

  • Instrumentation: HPTLC system with a sample applicator and a TLC scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Toluene and Methanol (8:2 v/v).

  • Sample Application: Samples are applied as bands on the HPTLC plate.

  • Development: The plate is developed in a twin-trough chamber.

  • Detection: Densitometric scanning at 237 nm.

  • Validation: The method is validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Mandatory Visualization

The following diagram illustrates a typical workflow for the bioanalysis of Felodipine in plasma samples using LC-MS/MS with this compound as an internal standard.

Felodipine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (IS) Plasma_Sample->Spiking 1. Add IS Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction 2. Isolate Analyte Evaporation Evaporation & Reconstitution Extraction->Evaporation 3. Concentrate Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation 4. Separate Detection Mass Spectrometric Detection (MRM) Separation->Detection 5. Detect Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration 6. Plot Quantification Quantification of Felodipine Calibration->Quantification 7. Calculate

Caption: Bioanalytical workflow for Felodipine using an internal standard.

References

The Gold Standard in Bioanalysis: Justifying Felodipine-d5 as the Internal Standard of Choice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antihypertensive drug felodipine, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Felodipine-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), with commonly used non-deuterated alternatives, supported by experimental data and detailed methodologies. The evidence presented unequivocally demonstrates the superiority of this compound for robust and defensible bioanalytical results.

The primary challenge in bioanalytical method development is mitigating the "matrix effect," where endogenous components in biological samples can interfere with the ionization of the target analyte, leading to inaccurate quantification. An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing a reliable means of correction. Due to their near-identical physicochemical properties to the analyte, deuterated internal standards are widely recognized as the "gold standard" for achieving this.[1][2]

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over structural analogs, such as nimodipine or pantoprazole, which have been used in some felodipine assays. While structural analogs are chemically similar, they may not co-elute perfectly with felodipine and can be affected differently by the sample matrix, leading to compromised data quality.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Nimodipine, Pantoprazole)Justification
Matrix Effect Compensation ExcellentVariableThis compound co-elutes with felodipine, ensuring that any ion suppression or enhancement is mirrored in both compounds, allowing for accurate correction. Structural analogs have different retention times and are therefore subject to different matrix effects.
Accuracy (% Bias) Typically < 5%Can be > 15%The superior matrix effect compensation of a deuterated standard leads to more accurate quantification of the analyte.
Precision (% CV) Typically < 10%Can be > 15%By effectively normalizing for variations in extraction recovery, injection volume, and ionization, this compound results in lower variability and higher precision.
Retention Time Identical to FelodipineDifferent from FelodipineIdentical retention times are crucial for effective compensation of matrix effects that can vary across the chromatographic peak.
Extraction Recovery Nearly identical to FelodipineCan differ from FelodipineSimilar physicochemical properties ensure that the deuterated standard behaves identically to the analyte during sample preparation.

Experimental Protocols

A robust bioanalytical method for the quantification of felodipine in human plasma using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and hexane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile. Start with a higher percentage of A and gradually increase B.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
MRM Transitions Felodipine: m/z 384.1 → 338.0; this compound: m/z 389.1 → 343.0
Method Validation Summary (Representative Data)

A bioanalytical method using a deuterated internal standard is expected to meet stringent validation criteria as per regulatory guidelines.

Validation ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 5%
Matrix Factor CV ≤ 15%< 10%
Recovery Consistent and reproducible> 85%

Visualizing the Rationale and Workflow

To better understand the underlying principles and processes, the following diagrams illustrate the mechanism of action of felodipine, the justification for using a deuterated internal standard, and the experimental workflow.

cluster_0 Vascular Smooth Muscle Cell L_type_Ca_channel L-type Ca²⁺ Channel Calmodulin Calmodulin Ca_ion Ca²⁺ Ca_ion->L_type_Ca_channel Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin Binds Ca²⁺ MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Felodipine Felodipine Felodipine->L_type_Ca_channel Blocks

Caption: Mechanism of action of Felodipine in vascular smooth muscle cells.

cluster_0 Analytical Workflow cluster_1 Sources of Variability Plasma_Sample Plasma Sample (contains Felodipine) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Sample_Prep Sample Preparation (e.g., LLE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Final_Concentration Accurate Felodipine Concentration Data_Analysis->Final_Concentration Matrix_Effect Matrix Effect Matrix_Effect->LC_Separation Extraction_Loss Extraction Loss Extraction_Loss->Sample_Prep Injection_Var Injection Volume Variability Injection_Var->LC_Separation Ionization_Var Ionization Variability Ionization_Var->MS_Detection

Caption: Experimental workflow for bioanalysis using an internal standard.

cluster_0 Physicochemical Properties Analyte Felodipine Retention_Time Retention Time Analyte->Retention_Time Identical Extraction_Recovery Extraction Recovery Analyte->Extraction_Recovery Identical Ionization_Efficiency Ionization Efficiency Analyte->Ionization_Efficiency Affected by Matrix Deuterated_IS This compound Deuterated_IS->Retention_Time Identical Deuterated_IS->Extraction_Recovery Identical Deuterated_IS->Ionization_Efficiency Affected Identically Analog_IS Structural Analog IS Analog_IS->Retention_Time Different Analog_IS->Extraction_Recovery Different Analog_IS->Ionization_Efficiency Affected Differently

Caption: Logical relationship justifying the use of a deuterated internal standard.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory submissions. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a pivotal decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated internal standards against non-deuterated alternatives, supported by regulatory context, experimental data, and detailed methodologies.

Regulatory Landscape: A Harmonized Expectation

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation.[1] A recurring theme across these guidelines is the strong recommendation for using a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, particularly for mass spectrometric assays.[1][2] The underlying principle is that an ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variability throughout the analytical workflow.[3][4]

The ICH M10 guideline, which provides a harmonized framework for bioanalytical method validation, mandates the use of a suitable internal standard for all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification. While structural analogs (non-deuterated IS) are permitted, their use requires more rigorous justification and validation to demonstrate their suitability, as they often exhibit different chromatographic behavior and susceptibility to matrix effects compared to the analyte.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards lies in their near-identical chemical and physical properties to the analyte. This ensures they co-elute during chromatography and experience the same degree of matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix. This co-elution allows for effective normalization of the analyte signal, leading to superior accuracy and precision.

Experimental data consistently supports the enhanced performance of deuterated internal standards over non-deuterated structural analogs.

AnalyteInternal Standard TypeKey Performance MetricResultReference
Tubulin Inhibitor (D-24851) Deuterated IS vs. Structural Analog ISAccuracy and PrecisionThe deuterated standard demonstrated significantly better accuracy and precision across a range of concentrations.
Sirolimus (Immunosuppressant) Deuterium-Labeled IS (SIR-d3) vs. Structural Analog (Desmethoxyrapamycin)Inter-patient Assay Imprecision (CV%)The deuterated standard resulted in consistently lower inter-patient assay imprecision, indicating a more robust and reliable assay.
Drug X Deuterated (D4-Drug X) vs. Structural Analog (Analog Y)Accuracy (%) at 1 ng/mL98.5% for Deuterated vs. 85.3% for Structural Analog
Drug X Deuterated (D4-Drug X) vs. Structural Analog (Analog Y)Precision (%CV) at 1 ng/mL4.2% for Deuterated vs. 12.8% for Structural Analog
Drug X Deuterated (D4-Drug X) vs. Structural Analog (Analog Y)Matrix Effect (%)97.8% for Deuterated vs. 75.4% for Structural Analog

Key Experimental Protocols

A thorough validation of the bioanalytical method is essential to ensure the chosen internal standard provides the necessary accuracy and precision. Below are detailed methodologies for critical validation experiments.

Evaluation of Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Methodology:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

  • Process and analyze one set of blank samples from each source to assess for interfering peaks at the retention times of the analyte and the internal standard.

  • Process and analyze a second set of blank samples from each source spiked only with the deuterated internal standard.

  • Process and analyze a third set of blank samples from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.

  • Acceptance Criteria: The response from interfering peaks in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.

Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the ability of the deuterated internal standard to compensate for these effects.

Methodology:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Prepare solutions of the analyte and the deuterated internal standard in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set 2 (Post-Extraction Spike): Extract blank plasma samples from the different sources. Spike the extracted blank matrix with the analyte and internal standard at the same concentrations as in Set 1.

  • Analyze all prepared samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of the analyte/IS in the presence of matrix) / (Peak area of the analyte/IS in neat solution)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.

Visualizing Key Processes

To further clarify the relationships and workflows involved in using deuterated internal standards, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE, PPT) Spike->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (Analyte & IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Analyte Identical Near-Identical Similar Similar, but Different Deuterated_IS Deuterated Internal Standard CoElution Co-elution Deuterated_IS->CoElution NonDeuterated_IS Non-Deuterated IS (Structural Analog) Diff_RT Different Retention Time NonDeuterated_IS->Diff_RT Identical->Deuterated_IS Similar->NonDeuterated_IS Same_ME Same Matrix Effects CoElution->Same_ME Diff_ME Different Matrix Effects Diff_RT->Diff_ME High_Accuracy High Accuracy & Precision Same_ME->High_Accuracy Lower_Accuracy Potentially Lower Accuracy & Precision Diff_ME->Lower_Accuracy

Caption: Logical comparison of internal standard types.

Conclusion

The use of deuterated internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data. While non-deuterated internal standards can be a viable option in some cases, the experimental evidence strongly supports the superiority of deuterated standards for achieving the highest quality data in quantitative bioanalytical assays. Their ability to closely mimic the analyte and effectively compensate for matrix effects and other sources of variability makes them the gold standard for demanding applications in drug development and clinical research. By adhering to the guidelines set forth by regulatory agencies and conducting thorough method validation, researchers can generate robust and defensible data to support their scientific and regulatory objectives.

References

Unveiling the Impact of Internal Standards on Felodipine Bioanalysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioequivalence studies, the accurate quantification of drug candidates like felodipine is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of a bioanalytical method's robustness and reliability. This guide provides a comparative analysis of various internal standards used in the liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) assays for felodipine, offering researchers and drug development professionals a comprehensive overview of their performance based on published experimental data.

The selection of an internal standard is a meticulous process, ideally involving a stable, isotopically labeled analog of the analyte. However, when such standards are unavailable or cost-prohibitive, other compounds with similar physicochemical properties are often employed. This comparison delves into the validation data of felodipine assays utilizing different internal standards, including deuterated felodipine (D6-Felodipine), pantoprazole, nimodipine, and disulfiram, to illuminate the impact of IS selection on assay performance.

Comparative Analysis of Assay Performance

The performance of a bioanalytical method is assessed through a series of validation parameters as stipulated by regulatory guidelines. The following tables summarize the quantitative data from various studies on felodipine assays, each employing a different internal standard. This allows for an objective comparison of key metrics such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Internal StandardMethodLinearity (ng/mL)LLOQ (ng/mL)Reference
D6-FelodipineLC-MSNot SpecifiedNot Specified[1]
PantoprazoleLC-MS0.8 - 13.00.50[2][3]
NimodipineLC-MS/MS0.04 - 20Not Specified[4]
DisulfiramHPLC2-20 µg/mLNot Specified[5]

Table 1: Linearity and LLOQ of Felodipine Assays with Different Internal Standards. This table provides a comparative overview of the linear range and the lowest concentration that can be quantified with acceptable precision and accuracy for each assay.

Internal StandardMethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
D6-FelodipineLC-MSNot SpecifiedNot SpecifiedNot Specified
PantoprazoleLC-MSNot SpecifiedNot SpecifiedNot Specified
NimodipineLC-MS/MS5.01 - 7.225.12 - 9.4298.21 - 106.20
DisulfiramHPLCNot SpecifiedNot SpecifiedNot Specified

Table 2: Precision and Accuracy of Felodipine Assays. This table highlights the reproducibility and trueness of the measurements for each method. Lower %RSD values indicate higher precision.

Experimental Protocols: A Closer Look

The methodologies employed in these assays, from sample preparation to analytical conditions, significantly influence the final results. Below are detailed protocols from the cited studies.

Sample Preparation:

A common step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix, typically plasma or serum.

  • Liquid-Liquid Extraction (LLE): For the LC-MS/MS method using nimodipine as the internal standard, serum samples were pretreated by LLE. In a separate study, plasma samples with D6-Felodipine as the IS were also extracted using a solvent.

  • Protein Precipitation: In a highly sensitive LC/MS/MS method, protein precipitation was performed by adding cold acetonitrile to plasma samples.

Chromatographic and Mass Spectrometric Conditions:

The separation and detection of felodipine and the internal standard are achieved under specific chromatographic and mass spectrometric conditions.

  • LC-MS/MS with Nimodipine IS:

    • Column: Xterra column (50 mm × 2.1 mm, 3.5 μm).

    • Mobile Phase: Acetonitrile-0.02% ammonia water with a gradient program.

    • Flow Rate: 0.3 mL/min.

    • Detection: Multiple reaction monitoring (MRM) mode with transitions of m/z 382.1/145 for felodipine and m/z 417.2/92 for nimodipine.

  • LC-MS with Pantoprazole IS:

    • Column: Princeton SPHER C18 (150 x 4.6 mm i.d., 5µm).

    • Mobile Phase: Acetonitrile: 2mM ammonium acetate (80:20% v/v) in an isocratic elution.

    • Flow Rate: 0.8 ml/min.

    • Detection: ESI interface in negative polarity, monitoring m/z 382.05 for felodipine and m/z 382.10 for pantoprazole.

  • HPLC with Disulfiram IS:

    • Mobile Phase: Methanol-0.055M phosphate buffer (83:17 v/v, pH=3±0.1).

    • Flow Rate: 0.7 mL/min.

    • Detection: UV detection at 275 nm.

Experimental Workflow Visualization

To provide a clear understanding of the logical flow of a bioanalytical method validation, the following diagram illustrates the key stages involved.

Felodipine_Assay_Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Method Validation A Selection of Internal Standard B Optimization of Chromatographic Conditions A->B C Optimization of MS/MS Parameters B->C D Spiking of Blank Matrix with Analyte & IS C->D E Extraction (LLE or Protein Precipitation) D->E F Reconstitution of Extract E->F G Injection onto LC System F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Linearity & Range I->J K Precision & Accuracy J->K L Selectivity & Specificity K->L M Recovery & Matrix Effect L->M N Stability M->N

Bioanalytical Method Validation Workflow

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Felodipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Felodipine-d5, a deuterated analog of Felodipine. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Understanding the Hazard Profile of this compound

This compound, like its parent compound Felodipine, should be handled as a hazardous substance. While not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA), its potential for environmental toxicity necessitates stringent disposal measures.[1] Safety Data Sheets (SDS) for Felodipine consistently highlight its ecotoxicity, labeling it as very toxic to aquatic life with long-lasting effects.[2] Therefore, it must be disposed of as hazardous waste.

Key Hazard Information:

Hazard CategoryDescriptionPrimary Concern
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]Personnel Safety
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]Personnel Safety
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2]Environmental Protection

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

The following procedures are designed to provide clear, actionable guidance for the disposal of this compound waste generated during research activities.

1. Waste Identification and Segregation:

  • Treat all solid and liquid waste containing this compound as hazardous chemical waste. This includes, but is not limited to:

    • Unused or expired pure this compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Do not mix this compound waste with non-hazardous waste.

  • Segregate this compound waste from other chemical waste streams unless deemed compatible by your institution's Environmental Health and Safety (EH&S) department.

2. Waste Accumulation and Storage:

  • Collect this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of the waste.

  • The container label should clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation.

  • Ensure the waste container is kept closed at all times, except when adding waste.

3. Requesting Waste Pickup:

  • Once the waste container is full or is approaching the established time limit for storage in an SAA (as determined by your institution's policy), contact your institution's EH&S department to schedule a waste pickup.

  • Do not attempt to transport the hazardous waste outside of the laboratory. Trained EH&S personnel should handle the transportation and final disposal.

4. Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain. Its ecotoxicity poses a significant threat to aquatic ecosystems.

  • Do not dispose of this compound in the regular trash.

  • Do not attempt to neutralize or treat the chemical waste in the lab unless it is a documented part of your experimental protocol and has been approved by your institution's EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Felodipine_Disposal_Workflow start Waste Generation (this compound) is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous Yes, treat as hazardous waste segregate Segregate into a dedicated hazardous waste container is_hazardous->segregate Yes prohibited_disposal Prohibited Disposal Methods: - Drain Disposal - Regular Trash is_hazardous->prohibited_disposal No (Incorrect Path) label_container Label container with 'Hazardous Waste' and contents segregate->label_container store_in_saa Store in Satellite Accumulation Area (SAA) label_container->store_in_saa contact_ehs Contact EH&S for pickup store_in_saa->contact_ehs final_disposal Final Disposal by Licensed Facility (e.g., Incineration) contact_ehs->final_disposal

References

Essential Safety and Operational Guide for Handling Felodipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Felodipine-d5, a deuterated analog of the potent pharmaceutical compound Felodipine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required before use.[1]
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls or GownUse coveralls made of materials like Tyvek or a disposable, long-sleeved, seamless gown that closes in the back. Gowns should have tight-fitting cuffs and be changed every two to three hours or immediately after a spill.
Eye Protection Safety Goggles or a Face ShieldChemical splash goggles that provide a complete seal around the eyes are essential. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers must be worn within the designated handling area and removed before exiting.

Hazard Identification and Handling Precautions

Felodipine is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure. Therefore, handling this compound requires stringent safety measures.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.

Safe Handling Practices:

  • Obtain special instructions before use.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use personal protective equipment as required.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Handle in a well-ventilated area or outdoors.

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate Handling Area gather_ppe Assemble PPE prep_spill_kit Prepare Spill Kit gather_waste Prepare Waste Containers don_ppe Don PPE handle_compound Handle this compound don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

A step-by-step workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large, evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Use a pre-prepared spill kit suitable for chemical hazards.

    • Work from the outside of the spill inward.

    • For powder spills, avoid creating dust. Use wet cloths or a HEPA-filtered vacuum.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with a validated cleaning agent.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Contaminated PPE All disposable PPE (gloves, coveralls, shoe covers, etc.) should be placed in a designated, sealed, and labeled hazardous waste container immediately after use.
Contaminated Labware Disposable labware should be disposed of as hazardous waste. Reusable labware must be thoroughly decontaminated with a validated cleaning agent before being removed from the designated handling area.
Excess this compound Unused or expired this compound should be disposed of as hazardous waste. Do not pour down the drain or mix with general waste. Disposal should be in accordance with local, state, or national legislation, typically via incineration by an accredited disposal contractor.
Spill Cleanup Materials All materials used for spill cleanup must be collected in a sealed, labeled hazardous waste container and disposed of as hazardous waste.

General Disposal Guidelines:

  • Never pour this compound or its solutions down drains, sewers, or water courses.

  • Empty containers will retain product residue and should be treated as hazardous waste.

  • For household disposal of unused medicine, it is recommended to mix the substance with an undesirable material like coffee grounds or cat litter, place it in a sealed container, and then in the trash. However, for a laboratory setting, professional hazardous waste disposal is required.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Contaminated Material disposable Is the item disposable? start->disposable decontaminate Decontaminate with validated agent disposable->decontaminate No hazardous_waste Dispose as hazardous waste disposable->hazardous_waste Yes reuse Safe for reuse decontaminate->reuse

Disposal decision tree for materials contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Felodipine-d5
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Felodipine-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.